Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-oxooctanoate (CAS 4316-48-7), also known as methyl 4-ketocaprylate, is a versatile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-keto ester employed as a strategic building block in organic synthesis. Its bifunctional nature—possessing both a ketone and an ester moiety separated by two methylene units—makes it a critical intermediate for the synthesis of -lactones (flavor/fragrance industry) and nitrogenous heterocycles (pharmaceutical development). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application protocols.
Physicochemical Profile
Methyl 4-oxooctanoate is a colorless to pale yellow liquid at room temperature.[1] It exhibits lipophilic character typical of medium-chain fatty esters.
The synthesis of Methyl 4-oxooctanoate typically proceeds via the construction of the
-keto acid backbone followed by esterification. The most robust route utilizes succinic anhydride as the starting scaffold.
Route A: Grignard Addition to Succinic Anhydride
This method relies on the regioselective ring-opening of succinic anhydride by a butylmagnesium halide. The reaction must be controlled at low temperatures to prevent double addition of the Grignard reagent.
Mechanism:
Nucleophilic Attack:
-Butylmagnesium bromide attacks one carbonyl of succinic anhydride.
Ring Opening: The anhydride ring opens to form the magnesium salt of the keto-acid.
Esterification: Fisher esterification with methanol yields the final product.
Figure 1: Stepwise synthesis of Methyl 4-oxooctanoate from Succinic Anhydride.
Reactivity & Applications
Methyl 4-oxooctanoate is a "linchpin" molecule because the distance between the ketone and ester groups (1,4-relationship) allows for facile cyclization.
Flavor & Fragrance: Synthesis of
-Octalactone
The primary industrial application is the synthesis of
-octalactone (CAS 104-50-7), a high-value aroma chemical with intense coconut and fruity notes.
Reaction: Reduction of the ketone to a secondary alcohol using Sodium Borohydride (
), followed by spontaneous or acid-catalyzed lactonization.
Significance:
-Lactones are FDA-approved flavoring agents used in bakery, dairy, and beverage formulations.
Pharmaceutical: Heterocycle Synthesis
The 1,4-dicarbonyl motif (masked) allows for the synthesis of pyrrolidines and other N-heterocycles via Reductive Amination .
Reaction: Condensation with primary amines (
) followed by reduction (e.g., or ) yields substituted pyrrolidines.
Significance: Pyrrolidine cores are ubiquitous in bioactive alkaloids and pharmaceutical drugs (e.g., anticholinergics).
Figure 2: Divergent synthetic utility of Methyl 4-oxooctanoate.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxooctanoic Acid (Precursor)
Objective: Preparation of the keto-acid backbone via Grignard addition.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet.
Reagents:
Succinic Anhydride: 10.0 g (100 mmol)
THF (Anhydrous): 200 mL
-Butylmagnesium bromide (2.0 M in THF): 55 mL (110 mmol)
Procedure:
Dissolve succinic anhydride in THF and cool to -78 °C (dry ice/acetone bath). Crucial: Low temperature prevents attack on the second carbonyl.
Add the Grignard reagent dropwise over 60 minutes.
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
Quench: Pour the mixture into 200 mL of ice-cold 1M HCl.
Extraction: Extract with Ethyl Acetate (
mL).
Purification: Extract the organic layer with saturated
. Separate the aqueous layer (containing the carboxylate), acidify it to pH 1 with conc. HCl, and re-extract with Ethyl Acetate. Dry over and concentrate to yield crude 4-oxooctanoic acid (white to off-white solid).
Protocol 2: Esterification to Methyl 4-oxooctanoate
Objective: Conversion of the acid to the methyl ester.[2]
Reagents:
Crude 4-oxooctanoic acid (from Protocol 1)
Methanol (Anhydrous): 100 mL
Sulfuric Acid (
, conc.): 1.0 mL (Catalyst)
Procedure:
Dissolve the crude acid in methanol.
Add
dropwise.
Reflux the mixture for 4–6 hours (monitor by TLC;
of ester > acid).
Workup: Cool to room temperature. Concentrate methanol under reduced pressure.
Dilute residue with Et2O (100 mL) and wash with saturated
(to remove unreacted acid) and brine.
Dry over
, filter, and concentrate.
Distillation: Purify by vacuum distillation (approx. 72 °C @ 0.5 Torr) to obtain pure Methyl 4-oxooctanoate.
Dissolve the keto-ester in methanol and cool to 0 °C.
Add
portion-wise (gas evolution occurs).
Stir at 0 °C for 30 mins, then room temperature for 1 hour.
Cyclization: Add 10 mL 2M HCl and stir for 1 hour (acid promotes lactonization).
Extract with DCM, dry, and concentrate. The product typically has a sweet, coconut odor.
Safety & Handling
Hazards: Methyl 4-oxooctanoate is combustible. It may cause skin and eye irritation.[3]
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent hydrolysis or oxidation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855959, Methyl 4-oxooctanoate. Retrieved from [Link]
Cason, J. (1946).The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. (Foundational reference for Grignard/Cadmium addition to anhydrides).
Methyl 4-oxooctanoate natural occurrence in Carica papaya
Methyl 4-oxooctanoate in Carica papaya: A Technical Guide to its Putative Biosynthesis, Analytical Characterization, and Potential Significance Audience: Researchers, scientists, and drug development professionals. Abstr...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-oxooctanoate in Carica papaya: A Technical Guide to its Putative Biosynthesis, Analytical Characterization, and Potential Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carica papaya L., a globally significant tropical fruit, is a rich source of diverse phytochemicals, including a complex array of volatile organic compounds that contribute to its characteristic aroma and potential bioactivities. Among these is methyl 4-oxooctanoate, a keto-ester whose presence has been reported in papaya.[1] This technical guide provides a comprehensive overview of the current understanding and a hypothetical framework for the study of methyl 4-oxooctanoate in C. papaya. It delves into the probable biosynthetic origins of this compound through the plant's oxylipin pathway, details advanced analytical methodologies for its definitive identification and quantification, and discusses its potential physiological role and implications for drug development. This document is intended to serve as a foundational resource for researchers investigating the nuanced biochemistry of papaya and exploring its specialized metabolites for novel applications.
Introduction: The Chemo-Diversity of Carica papaya
Carica papaya is renowned for its nutritional and medicinal properties, which are attributed to a wide spectrum of bioactive compounds.[2] The fruit, seeds, and leaves contain a variety of phytochemicals, including carotenoids, polyphenols, alkaloids, and a rich profile of volatile compounds.[3][4][5] While major volatiles like linalool and benzyl isothiocyanate are well-documented contributors to papaya's aroma, the presence of minor constituents such as methyl 4-oxooctanoate points to a more intricate metabolic network.[6][7][8] Understanding the biogenesis and function of such compounds is crucial for a complete comprehension of papaya's biochemistry and for harnessing its full potential in various applications, from flavor and fragrance to pharmacology.
Putative Biosynthesis of Methyl 4-oxooctanoate via the Oxylipin Pathway
The formation of methyl 4-oxooctanoate in C. papaya is likely rooted in the oxylipin pathway, a complex network of enzymatic reactions that oxygenate polyunsaturated fatty acids (PUFAs).[9][10][11] This pathway is a cornerstone of plant defense and signaling, generating a diverse array of bioactive molecules.
The Oxylipin Pathway: A Primer
Oxylipin biosynthesis is initiated by the release of PUFAs, such as linoleic acid and α-linolenic acid, from cell membranes. These fatty acids are then oxygenated by lipoxygenases (LOXs) or α-dioxygenases (α-DOXs) to form fatty acid hydroperoxides.[11] These hydroperoxides are unstable intermediates that are further metabolized by a suite of enzymes, including allene oxide synthase (AOS), hydroperoxide lyase (HPL), and peroxygenases, leading to the production of various oxylipins, including aldehydes, ketones, and jasmonates.[9][11][12]
A Proposed Biosynthetic Route to Methyl 4-oxooctanoate
The carbon skeleton of methyl 4-oxooctanoate, an eight-carbon keto-ester, suggests a biosynthetic origin from the oxidative cleavage of a larger fatty acid precursor. A plausible pathway involves the following key steps:
Lipoxygenase (LOX) Action: The pathway likely initiates with the LOX-mediated oxygenation of a C18 polyunsaturated fatty acid, such as linoleic acid, a known constituent of papaya seed oil.[13]
Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by HPL, a key enzyme in the formation of volatile C6 and C9 aldehydes and their corresponding ω-oxo-acids.
Oxidation and Esterification: Subsequent enzymatic oxidation of the resulting oxo-acid, followed by methylation, would yield methyl 4-oxooctanoate. The methylation step could be catalyzed by a methyltransferase enzyme.
Diagram: Proposed Biosynthetic Pathway of Methyl 4-oxooctanoate
Caption: A simplified proposed biosynthetic pathway for methyl 4-oxooctanoate in Carica papaya.
Analytical Workflow for the Identification and Quantification of Methyl 4-oxooctanoate
The definitive identification and accurate quantification of methyl 4-oxooctanoate in a complex matrix like papaya fruit require a multi-step analytical approach.
Sample Preparation and Extraction
The choice of extraction method is critical to efficiently isolate semi-volatile compounds like methyl 4-oxooctanoate while minimizing degradation and artifact formation.
Rationale: HS-SPME is a solvent-free, sensitive, and non-destructive technique ideal for the extraction of volatile and semi-volatile compounds from plant matrices.[8]
Sample Homogenization: Homogenize fresh papaya pulp under cryogenic conditions to minimize enzymatic activity.
Incubation: Place a known amount of the homogenized sample in a sealed vial and incubate at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.
Desorption: Thermally desorb the trapped compounds in the injector port of a gas chromatograph.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds.
Protocol: GC-MS Analysis
Chromatographic Separation: Utilize a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) to separate the components of the extract based on their boiling points and polarities.
Mass Spectrometry Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.
Identification: Compare the obtained mass spectrum and retention index with those of an authentic standard of methyl 4-oxooctanoate and with spectral libraries (e.g., NIST, Wiley) for definitive identification.
Quantification
For accurate quantification, a stable isotope-labeled internal standard is recommended.
Protocol: Quantitative Analysis
Internal Standard: Add a known amount of a suitable internal standard (e.g., deuterated methyl 4-oxooctanoate) to the sample prior to extraction.
Calibration Curve: Prepare a series of calibration standards containing known concentrations of methyl 4-oxooctanoate and the internal standard.
Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of methyl 4-oxooctanoate in the papaya sample.
Diagram: Analytical Workflow
Caption: A schematic of the analytical workflow for methyl 4-oxooctanoate from papaya.
Potential Physiological Role and Significance
The role of methyl 4-oxooctanoate in C. papaya is not yet elucidated. However, based on its putative origin from the oxylipin pathway, several hypotheses can be proposed:
Defense: Many oxylipins are involved in plant defense against herbivores and pathogens. Methyl 4-oxooctanoate could act as a signaling molecule or have direct antimicrobial or insecticidal properties.
Aroma Contribution: As a volatile ester, it may contribute to the complex aroma profile of ripening papaya fruit, potentially influencing pollinator or frugivore attraction.
Precursor for Other Bioactive Compounds: It could serve as an intermediate in the biosynthesis of other, more complex secondary metabolites.
For drug development professionals, the interest in a molecule like methyl 4-oxooctanoate lies in its potential as a lead compound. Its functional groups (a ketone and a methyl ester) offer sites for chemical modification to explore structure-activity relationships for various therapeutic targets. Further investigation into its bioactivities is warranted.
Future Directions and Conclusion
The confirmed presence of methyl 4-oxooctanoate in Carica papaya opens up new avenues of research. Future studies should focus on:
Elucidating the definitive biosynthetic pathway through isotopic labeling studies and characterization of the involved enzymes.
Investigating its physiological role in the plant through metabolomic and transcriptomic analyses of papaya at different developmental stages and under various stress conditions.
Screening for its bioactivities to assess its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
References
GSC Online Press. (2021, March 10). Morphology, phytochemistry and pharmacological aspects of Carica papaya, an review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 4-oxooctanoate. PubChem. Retrieved from [Link]
Tan, G. H., Ali, A., & Yasmeen, S. (2024). Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae. Acta Horticulturae, (1396), 73–80.
Oloyede, O. I. (2012). Chemical composition of leaves, fruit pulp and seeds in some Carica papaya (L) morphotypes.
Key Volatile Compounds Signifying Unpleasant Rubber Odor in Green Papaya (Carica papaya L.). (2024, February 4). Research Repository.
Franco, M. R. B., & Janzantti, N. S. (2017). Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. PMC.
Nath, T., & Pegu, J. (2021). Papaya (Carica papaya L.) Flavour Profiling. PMC.
Volatile Organic Compounds in Papaya are Non-Destructive Biomarker to Track the Maturation Stage and Nutrition. (n.d.). 59982.
National Institutes of Health. (n.d.). Methyl 4-oxooctanoate. PubChem. Retrieved from [Link]
Hughes, R. K., & Belfield, E. J. (2015). Biosynthesis and analysis of plant oxylipins. PubMed.
Kumar, N., et al. (2022). Phytochemistry and nutraceutical properties of Carica papaya (Linn.): A review. Journal of Applied Pharmaceutical Science, 12(9), 001-011.
Andreou, A., Brodhun, F., & Feussner, I. (2009). Biosynthesis of oxylipins in non-mammals. PubMed.
The AOCS Lipid Library. (2019, July 23).
Zacarías-García, J., et al. (2021). Carotenoid and Carotenoid Ester Profile and Their Deposition in Plastids in Fruits of New Papaya (Carica papaya L.)
John, M., et al. (2026). Phytochemical characterization and biological evaluation of Carica papaya L. leaf alkaloids. Journal of Herbmed Pharmacology, 15(1), 66-74.
Hlaing, M. M., & Latt, Z. Z. (2018). Investigation on Fatty Acid Composition of Oil Extracted from Carica papaya L. Seed. International Journal of Innovative Research in Science, Engineering and Technology, 7(10).
ResearchGate. (n.d.). Abundance of esters and alcohols (ng kg −1 ) produced by mountain... [Table].
ResearchGate. (n.d.). Biosynthetic pathways of various plant oxylipins. [Figure].
Methyl 4-Ketooctanoate: Nomenclature, Synthesis, and Technical Specifications
Executive Summary Methyl 4-ketooctanoate (CAS: 4316-48-7), systematically known as methyl 4-oxooctanoate , represents a critical intermediate in the synthesis of -lactones, specifically -octalactone—a high-value aroma co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-ketooctanoate (CAS: 4316-48-7), systematically known as methyl 4-oxooctanoate , represents a critical intermediate in the synthesis of
-lactones, specifically -octalactone—a high-value aroma compound characterizing coconut and creamy fruit profiles. Beyond its role as a precursor, this molecule serves as a model substrate for investigating chemoselective reductions and radical addition chemistries.
This guide provides a rigorous analysis of the compound's identity, physicochemical profile, and validated synthetic methodologies, moving beyond basic definitions to explore the mechanistic principles driving its formation and reactivity.
Part 1: Comprehensive Nomenclature & Identification
Precise nomenclature is the bedrock of chemical reproducibility. While "Methyl 4-ketooctanoate" is common in trade literature, it is chemically imprecise under current IUPAC recommendations.
Systematic Taxonomy
The structure consists of an eight-carbon chain (octanoate) with a methyl ester terminus and a ketone functionality at the 4-position.
Preferred IUPAC Name (PIN): Methyl 4-oxooctanoate
Rationale: The ester group (
) has higher priority for citation as the principal characteristic group than the ketone (). Thus, the suffix is "oate," and the ketone is treated as a prefix "oxo-".
Historical/Trade Name: Methyl 4-ketooctanoate (derived from "ketone").
Common Name: Methyl 4-oxocaprylate (derived from "caprylic acid," the trivial name for C8 acid).
Figure 1: Hierarchical breakdown of nomenclature rules applied to Methyl 4-oxooctanoate.
Part 2: Structural Analysis & Physicochemical Properties
Understanding the physical constants is essential for process design, particularly for isolation (distillation) and safety (flash point).
Key Physical Data[5]
Property
Value
Technical Note
Molecular Weight
172.22 g/mol
Monoisotopic mass: 172.1099
Boiling Point
72–75 °C @ 0.5 Torr
High vacuum required for distillation to prevent thermal degradation.
Boiling Point (Atm)
~225 °C (Extrapolated)
Theoretical; decomposition likely before reaching this temp at 1 atm.
Density
0.978 g/cm³ @ 25 °C
Slightly less dense than water; phase separation is straightforward.
Refractive Index ()
1.432–1.436
Useful for quick purity checks in process.
Solubility
Ethanol, Ethyl Acetate, DCM
Immiscible with water; soluble in most organic solvents.
Appearance
Colorless to pale yellow oil
Yellowing indicates oxidation or aldol condensation impurities.
Part 3: Synthetic Pathways & Mechanistic Insight
For research and drug development, the synthesis must be scalable and atom-economic. We present two distinct pathways: the Radical Addition (Industrial) and the Succinic Anhydride Ring-Opening (Laboratory/Pharma) .
Pathway A: Radical Addition (The "Green" Route)
This method utilizes the addition of an aldehyde (Butanal) to an electron-deficient alkene (Methyl Acrylate). It is favored for its high atom economy.
Initiation: DTBP is heated to 130°C to generate tert-butoxy radicals. These abstract a hydrogen from the aldehyde formyl group, creating an acyl radical.
Propagation: The butyryl radical attacks the terminal carbon of methyl acrylate.
Transfer: The resulting radical abstracts a hydrogen from a fresh molecule of butanal, regenerating the acyl radical and yielding the product.
Pathway B: Grignard Ring-Opening (The "Precision" Route)
This method allows for rigorous control over the carbon skeleton and is preferred when synthesizing isotopically labeled variants or specific analogs.
2.45 (t, 2H): Protons between ketone and ester (C3).
0.91 (t, 3H): Terminal methyl group.
Interpretation: The key diagnostic is the separation of the methylene triplets. The protons next to the ester and ketone appear in the 2.4–2.8 ppm region.
Infrared Spectroscopy (IR)
1735–1745 cm
: Ester carbonyl stretch (Strong).
1715–1720 cm
: Ketone carbonyl stretch (Strong).
Note: You will see two distinct carbonyl peaks. If only one broad peak is visible, resolution is insufficient or hydrolysis has occurred.
Part 5: Applications in Drug Development & Ecology
Pharmaceutical Intermediate
Methyl 4-oxooctanoate is a "privileged structure" for accessing
-butyrolactones .
Mechanism: Reduction of the ketone (using
or catalytic hydrogenation) yields the 4-hydroxy ester, which spontaneously cyclizes (lactonizes) under acidic conditions to form -octalactone.
Relevance: This lactone scaffold is ubiquitous in natural product synthesis and is a core pharmacophore in lignan-class therapeutics.
Chemical Ecology (Pheromones)
Research indicates that 4-oxo esters function as semiochemicals.
Function: Used in trap lures for specific Coleoptera (beetle) species.
Formulation: Often mixed with stereoisomers to mimic natural volatility profiles.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855959, Methyl 4-oxooctanoate. Retrieved March 8, 2026 from [Link]
NIST Mass Spectrometry Data Center. Methyl 4-oxooctanaoate Gas Chromatography Data.[2] NIST Chemistry WebBook, SRD 69. Retrieved March 8, 2026 from [Link]
The 1,4-Dicarbonyl Paradigm: Functional Characteristics and Synthetic Utility of Gamma-Keto Esters
Executive Summary Gamma-keto esters (γ-keto esters) represent a privileged class of 1,4-dicarbonyl compounds that serve as critical intermediates in organic synthesis and drug development. Unlike their 1,3-dicarbonyl cou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Gamma-keto esters (γ-keto esters) represent a privileged class of 1,4-dicarbonyl compounds that serve as critical intermediates in organic synthesis and drug development. Unlike their 1,3-dicarbonyl counterparts, the functional groups within γ-keto esters operate with a high degree of electronic independence. This technical guide deconstructs the core chemical characteristics of γ-keto esters, details field-proven synthetic methodologies, and explores their indispensable role in generating complex heterocyclic scaffolds for pharmaceutical applications.
Core Chemical Characteristics & Reactivity Profiles
The Causality of Acidity and Enolization
The fundamental reactivity of a keto ester is dictated by the spatial relationship between its carbonyl groups. In β-keto esters (1,3-dicarbonyls), the single methylene bridge experiences synergistic electron withdrawal from both adjacent carbonyls, rendering the α-hydrogens highly acidic (pKa ~11)[1].
In contrast, γ-keto esters possess a 1,4-dicarbonyl relationship separated by two methylene units. This structural isolation breaks the synergistic stabilizing effect. Consequently, the hydrogens α to the ester and α to the ketone exhibit acidities typical of isolated esters and ketones, respectively[1].
Because γ-keto esters lack the thermodynamic enolate stability of 1,3-systems, functionalizing the α-position requires strict kinetic control. Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) must be employed at cryogenic temperatures to prevent unwanted self-condensation and ensure enolization occurs at the less sterically hindered position[1].
Quantitative Reactivity Comparison
The distinct electronic environments of these two systems dictate their downstream applications. Table 1 summarizes these divergent properties.
Table 1: Comparative Reactivity Profile of Keto Esters
Property
β-Keto Esters (1,3-Dicarbonyl)
γ-Keto Esters (1,4-Dicarbonyl)
Structural Relationship
Carbonyls separated by 1 methylene
Carbonyls separated by 2 methylenes
α-Hydrogen Acidity
Highly acidic (pKa ~11)
Moderately acidic (pKa ~20-24)
Enolate Stability
High (Thermodynamic sink)
Lower (Requires kinetic control)
Cyclization Tendency
6-membered rings (e.g., Biginelli)
5-membered rings (e.g., Paal-Knorr)
Chemoselectivity
Reacts as a conjugated enol system
Independent ketone and ester reactivity
Synthetic Methodologies: Constructing the Scaffold
As an application scientist, selecting the optimal synthetic route for a γ-keto ester requires balancing atom economy, functional group tolerance, and scalability. Below are two highly validated methodologies.
Workflow 1: The NHC-Catalyzed Stetter Reaction
The Stetter reaction is a premier method for accessing γ-keto esters via umpolung (polarity reversal) reactivity[2]. By employing a thiazolium salt or an N-heterocyclic carbene (NHC) catalyst, an aldehyde is converted into a nucleophilic Breslow intermediate, which subsequently undergoes a Michael addition into an α,β-unsaturated ester.
Workflow of the NHC-catalyzed Stetter reaction for γ-keto ester synthesis.
Protocol 1: Au(III)-Catalyzed Regioselective Hydration of 3-Alkynoates
Recent advancements favor transition-metal catalysis for achieving milder reaction conditions. The Au(III)-catalyzed hydration of 3-alkynoates provides a highly atom-economical, room-temperature route to γ-keto esters, driven by neighboring carbonyl group participation via a 5-endo-dig cyclization[3].
Step-by-Step Self-Validating Methodology:
Substrate Solvation: Dissolve the 3-alkynoate precursor (1.0 equiv) in a mild aqueous ethanol solvent system[3].
Catalyst Initiation: Introduce the Au(III) catalyst (e.g., NaAuCl₄, 2-5 mol%) at ambient room temperature. Causality: Maintaining room temperature is critical to prevent the thermal degradation of the catalyst and to suppress competitive, premature hydrolysis of the ester moiety.
Cyclization & Hydration: Stir the mixture. The Au(III) center acts as a soft Lewis acid, activating the alkyne for a 5-endo-dig attack by the ester carbonyl oxygen, forming an intermediate that rapidly hydrates[3].
Reaction Monitoring: Track the disappearance of the alkyne C≡C stretch via in-situ IR spectroscopy or standard TLC.
Aqueous Workup: Partition the mixture with ethyl acetate and water. Wash the organic layer with brine to remove residual ethanol and metal salts, then dry over anhydrous Na₂SO₄.
Validation Check: Post-column chromatography, confirm the 1,4-dicarbonyl structure via ¹³C-NMR. The system is validated by the presence of two distinct carbonyl peaks (typically ~208 ppm for the ketone and ~173 ppm for the ester), proving the independent nature of the functional groups.
Protocol 2: Kinetic Enolate Formation and Alkylation
To functionalize an existing γ-keto ester, one must navigate its lack of thermodynamic stabilization[1].
Step-by-Step Self-Validating Methodology:
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon three times to ensure a strictly anhydrous environment.
Base Preparation: Prepare a solution of LDA (1.1 equiv) in dry THF at -78 °C. Causality: The bulky diisopropyl groups of LDA prevent nucleophilic attack on the ester carbonyl, forcing it to act strictly as a base.
Enolization: Add the γ-keto ester (1.0 equiv) in dry THF dropwise over 15 minutes. Stir for 45 minutes at -78 °C. Causality: The absence of a thermodynamic equilibrium shift is maintained by strictly controlling the cryogenic temperature, ensuring deprotonation occurs exclusively at the less sterically hindered α-position.
Quenching & Recovery: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether.
Validation Check: Utilize ¹H-NMR to confirm the regioselectivity of the alkylation by integrating the shifted α-protons relative to the unreacted methylene bridge.
Applications in Drug Development: The Heterocycle Engine
The true power of the γ-keto ester lies in its propensity to form five-membered heterocycles—privileged scaffolds in medicinal chemistry. The 1,4-dicarbonyl backbone is the classic precursor for the Paal-Knorr synthesis of pyrroles, furans, and thiophenes[4].
The Paal-Knorr Pyrrole Synthesis Mechanism
When reacted with primary amines, γ-keto esters undergo the Paal-Knorr pyrrole synthesis. Modern computational and mechanistic studies—expanding on Amarnath's elucidation of the pathway—reveal that pyrrole formation preferentially proceeds via a hemiaminal intermediate rather than a simple enamine[5]. The hemiaminal cyclizes in the rate-limiting step, followed by double dehydration to yield the aromatic pyrrole[5].
Mechanism of the Paal-Knorr pyrrole synthesis via the hemiaminal pathway.
Pharmaceutical Relevance: Pyridazinones
Beyond classical five-membered heterocycles, masked γ-keto esters are critical in synthesizing pyridazin-3(2H)-ones[6]. By reacting a masked γ-keto ester with hydrazine derivatives under reflux, researchers can access 4,5-dihydropyridazin-3(2H)-ones[6]. This motif is actively explored in drug discovery for cardiovascular and neurological targets due to its unique bioisosteric properties and ability to act as a rigid hydrogen-bond acceptor.
Engineering Exogenous Ketosis: The Biological Activity and Pharmacokinetics of Medium-Chain Keto Esters
Executive Summary The therapeutic application of ketosis has historically been limited by the strict dietary compliance required to maintain endogenous hepatic ketogenesis. Medium-chain keto esters (MCKEs) represent a pa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The therapeutic application of ketosis has historically been limited by the strict dietary compliance required to maintain endogenous hepatic ketogenesis. Medium-chain keto esters (MCKEs) represent a paradigm shift in metabolic pharmacology. By covalently linking ketone bodies (or their precursors) to medium-chain fatty acids, these molecules act as highly efficient, diet-independent delivery systems for systemic ketosis[1]. This whitepaper provides an in-depth mechanistic analysis of MCKEs, detailing their unique pharmacokinetic profiles, biological activities across neurological and hepatic tissues, and the rigorous, self-validating experimental protocols required for their clinical evaluation.
Biochemical Architecture & Hepatic Metabolism
Unlike standard medium-chain triglycerides (MCTs) or mineral-bound ketone salts, MCKEs are engineered to leverage multiple metabolic pathways simultaneously. A prime example is bis-octanoyl (R)-1,3-butanediol (often referred to as a C8 ketone di-ester), which robustly stimulates hepatic ketone production[1].
Upon oral ingestion, MCKEs bypass the slow lymphatic absorption route typical of long-chain fats. Instead, they are rapidly hydrolyzed by esterases in the small intestine into two distinct ketogenic precursors: medium-chain fatty acids (MCFAs, such as octanoic or hexanoic acid) and a ketogenic alcohol, typically (R)-1,3-butanediol[2].
These precursors enter the portal circulation and are transported directly to the liver, where they undergo divergent but complementary metabolic fates:
Classical Ketogenesis: MCFAs undergo rapid
-oxidation in hepatic mitochondria, flooding the system with Acetyl-CoA. Because this exceeds the capacity of the tricarboxylic acid (TCA) cycle, the excess Acetyl-CoA is shunted into the production of acetoacetate (AcAc) and -hydroxybutyrate (BHB)[3].
Non-Classical Ketogenesis: (R)-1,3-butanediol is oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) directly into r-BHB, bypassing the
Figure 1. Hepatic metabolism and systemic distribution of medium-chain keto esters.
Quantitative Pharmacokinetics & Systemic Distribution
The dual-pathway metabolism of MCKEs results in a pharmacokinetic profile that is vastly superior to traditional ketogenic supplements. While standard MCT oils are limited by gastrointestinal tolerability and yield relatively low peak ketone concentrations (
< 1.0 mmol/L), ketone monoesters and MCKEs can rapidly achieve therapeutic ketosis levels (> 5.0 mmol/L)[4].
Recent observational studies utilizing simultaneous Continuous Ketone Monitoring (CKM) and Continuous Glucose Monitoring (CGM) have mapped the precise temporal dynamics of these compounds[4]. The data reveals that MCKEs not only spike BHB rapidly but sustain the area under the curve (AUC) significantly longer than ketone salts, likely due to the rate-limiting step of hepatic MCFA oxidation.
Table 1: Comparative Pharmacokinetic Profiling of Exogenous Ketones
Pharmacokinetic Parameter
Ketone Monoester (KME)
Medium-Chain Triglycerides (MCT)
Ketone Salts
(mmol/L)
5.27 ± 0.93
< 1.0
~1.0
(hours)
1.17 ± 0.63
2.0 - 3.0
1.0 - 2.0
AUC (h*mmol/L)
12.11 ± 4.69
Highly Variable
Low
Half-life () (hours)
1.97 ± 0.50
Rapid clearance
Rapid clearance
GI Tolerability
Moderate to High
Low (Dose-limiting diarrhea)
High Salt Load
Data synthesized from continuous interstitial fluid monitoring protocols under normal diet conditions[4].
Biological Activity & Therapeutic Targets
Neurological Rescue and Network Stabilization
In the brain, glucose hypometabolism is a hallmark of neurodegenerative states. MCKEs provide a readily oxidizable alternative fuel that crosses the blood-brain barrier via monocarboxylate transporters (MCT1-4)[3]. In Alzheimer's disease mouse models, specific small-molecule ketone esters (e.g., C6x2-BHB) have been shown to directly suppress epileptiform discharges and correct underlying brain network abnormalities[5]. This network stabilization occurs independently of the extreme dietary restrictions required by the classic ketogenic diet, isolating the therapeutic variable to the ketone bodies themselves[5].
Hepatic Metabolism and Geroscience
While MCKEs show promise in improving blood sugar control in individuals with fatty liver disease[6], their chronic hepatic impact requires careful monitoring. Emerging in vivo data suggests a formulation-dependent divergence in hepatic outcomes: while ketone salts may preserve liver health, the chronic influx of MCFAs and precursors from certain ketone esters can drive hepatic inflammation and steatosis if the lipid processing pathways become saturated[7].
Despite this, clinical trials are actively investigating the geroscience potential of ketone esters in aging populations. Pilot studies utilizing 12-week daily ingestion protocols (12.5g to 25g doses) aim to measure shifts in inflammatory aging biomarkers, cognitive function, and gut microbiome diversity[8].
Standardized Experimental Protocols
To ensure scientific integrity, the evaluation of MCKEs must utilize self-validating experimental designs. The following protocols detail the methodologies required to accurately assess pharmacokinetics and chronic safety, explaining the causality behind each procedural choice.
Traditional phlebotomy limits temporal resolution and induces stress-related metabolic artifacts. This protocol utilizes simultaneous interstitial fluid monitoring to capture the dynamic interplay between glucose and ketones[4].
Baseline Establishment (Days 1-4): Affix both CKM and CGM sensors to the subject. Causality: A 4-day baseline is mandatory to establish the subject's intrinsic metabolic flexibility and natural glucose-ketone index (GKI) fluctuations. This serves as an internal control, ensuring that subsequent AUC calculations represent true intervention effect sizes rather than dietary artifacts[4].
Acute Dosing & Observation (Day 5): Administer a weight-adjusted dose of the MCKE (e.g., 25g) in a fasted state. Monitor ISF continuously for 6 hours. Causality: Fasting prevents competitive inhibition from dietary carbohydrates, allowing researchers to isolate the
and driven purely by the esterase cleavage and hepatic oxidation of the compound[2].
Substrate Competition Analysis: Overlay the CKM and CGM data. Causality: Because ketone levels are inversely related to glucose levels, dual-analyte monitoring reveals how exogenous ketosis suppresses endogenous gluconeogenesis and alters peripheral insulin sensitivity[4].
Because acute ketosis only triggers transient signaling, chronic exposure is required to evaluate epigenetic shifts and potential hepatic toxicity[8].
Dose Titration (Weeks 1-2): Randomly allocate subjects to receive either a placebo or MCKE (12.5g escalating to 25g daily). Causality: Gradual titration prevents the saturation of intestinal esterases, mitigating the dose-dependent gastrointestinal distress commonly associated with high-bolus exogenous ketones[8].
Chronic Administration (Weeks 3-12): Maintain daily dosing. Conduct bi-weekly tolerability questionnaires. Causality: Sustained elevation of BHB is required to activate geroscience pathways (e.g., HDAC inhibition, mitochondrial biogenesis)[8].
Hepatic Lipidomic Validation (Week 12): Perform comprehensive liver enzyme panels and lipidomic profiling. Causality: This is a critical safety validation step. Because the chronic influx of MCFAs can overwhelm
-oxidation and drive lipid droplet accumulation, lipidomic profiling ensures the formulation does not induce iatrogenic hepatic steatosis[7].
Figure 2. Phased experimental workflow for clinical pharmacokinetic and safety profiling.
Conclusion
Medium-chain keto esters represent a sophisticated bioengineering approach to metabolic therapy. By combining the rapid absorption of MCFAs with the direct delivery of ketone precursors, MCKEs bypass the limitations of traditional ketogenic diets and standard MCT oils. However, as drug development professionals advance these compounds through clinical pipelines, rigorous adherence to dual-analyte monitoring and longitudinal hepatic safety profiling remains paramount.
References
1.[6] "Ketone Esters for Fatty Liver Disease - Clinical Trials", withpower.com. URL:
2.[8] "PROTOCOL OF A RANDOMIZED, PARALLEL, DOUBLE-BLIND, PLACEBO-CONTROLLED PILOT TRIAL OF A KETONE ESTER IN AGING", nih.gov. URL:
3.[7] "Divergent Hepatic Outcomes of Chronic Ketone Supplementation: Ketone Salts Preserve Liver Health While Ketone Esters and Precursors Drive Inflammation and Steatosis", mdpi.com. URL:
4.[4] "Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities", nih.gov. URL:
5.[1] "A randomized open-label, observational study of the novel ketone ester, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults", nih.gov. URL:
6.[5] "Small-molecule ketone esters treat brain network abnormalities in an Alzheimer's disease mouse model", biorxiv.org. URL:
7.[3] "Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives", frontiersin.org. URL:
8.[2] "Bis Hexanoyl (R)-1,3-Butanediol, a Novel Ketogenic Ester, Acutely Increases Circulating r- and s-ß-Hydroxybutyrate Concentrations in Healthy Adults", tandfonline.com. URL:
Application Notes & Protocols: Reductive Amination Strategies for γ-Keto Esters
Introduction: The Significance of γ-Amino Esters γ-Amino esters and their derivatives are privileged structural motifs in medicinal chemistry and drug development. They serve as fundamental building blocks for a wide arr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of γ-Amino Esters
γ-Amino esters and their derivatives are privileged structural motifs in medicinal chemistry and drug development. They serve as fundamental building blocks for a wide array of biologically active molecules, including pharmaceuticals and natural products. Their strategic importance also lies in their ability to act as direct precursors to γ-lactams, a core component of many therapeutic agents. Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for the synthesis of amines from carbonyl compounds, offering a direct and efficient route to these valuable γ-amino ester scaffolds.[1][2]
This guide provides an in-depth analysis of reductive amination protocols tailored specifically for γ-keto esters. We will explore the underlying mechanistic principles, compare critical reagents, and present detailed, field-proven protocols designed for successful implementation in a research and development setting.
The Core Reaction: Mechanistic Underpinnings
The reductive amination of a ketone, such as a γ-keto ester, is fundamentally a two-stage process that occurs in a single reaction vessel.[2] Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting outcomes.
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of the γ-keto ester. This forms a transient hemiaminal intermediate.[1] Under mildly acidic conditions (typically pH 4-5), this intermediate undergoes dehydration to yield a more stable C=N double bond.[3]
Primary amines (R-NH₂) or ammonia (NH₃) form an imine .
Secondary amines (R₂-NH) form a positively charged iminium ion .
This equilibrium-driven step is crucial; the acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).[3]
Hydride-Mediated Reduction: The newly formed imine or iminium ion is then reduced in situ by a hydride-donating reagent. The iminium ion is particularly susceptible to reduction because its carbon atom is significantly more electrophilic than the carbon of the starting ketone.[3][4] This difference in reactivity is the cornerstone of a successful one-pot reductive amination, as it allows for the selective reduction of the C=N bond in the presence of the C=O bond of the starting material.[5]
Caption: General mechanism of reductive amination.
Reagent Selection: A Comparative Analysis
The success of a reductive amination hinges on the judicious choice of the amine and, most critically, the reducing agent.
Amine Source
Ammonia (NH₃): Used to synthesize primary amines. Often sourced from ammonium acetate or ammonium chloride, which also help buffer the reaction at an optimal pH.[6]
Primary Amines (R-NH₂): Yield secondary amines.
Secondary Amines (R₂-NH): Yield tertiary amines.
Hydride Reducing Agents
The ideal reducing agent must be potent enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting γ-keto ester.
Reagent
Formula
Selectivity
Reactivity & Conditions
Safety & Handling
Sodium Triacetoxyborohydride
NaBH(OAc)₃
Excellent. Highly selective for imines/iminium ions over ketones.[4][5]
Mild. Tolerates a wide range of functional groups.[7] Typically used in aprotic solvents like DCE or THF.[7][8]
Moisture sensitive.[8] Generally safe, no toxic gas evolution.[5] Preferred reagent.
Sodium Cyanoborohydride
NaBH₃CN
Good. Selectively reduces the protonated imine.[4]
Effective at mildly acidic pH (4-5).[6] Often used in alcoholic solvents like MeOH.
Toxic. Can release highly toxic HCN gas if the pH drops too low (<4). Requires careful pH monitoring.
Sodium Borohydride
NaBH₄
Moderate. Can reduce both the starting ketone and the imine intermediate.[4][8]
Stronger reducing agent. Best used in a two-step (indirect) protocol where the imine is formed first.[7][9]
Inexpensive and easy to handle. Reacts with protic solvents to release H₂ gas.
Catalytic Hydrogenation
H₂ / Metal Cat.
Variable. Can reduce other functional groups (alkenes, alkynes, nitro groups).[10]
Requires specialized high-pressure equipment. Catalysts include Pd/C, PtO₂, Raney Ni.[1]
Flammable H₂ gas. Catalysts can be pyrophoric. Good for large-scale synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of γ-amino esters.
Protocol 1: Direct One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most widely recommended method due to its operational simplicity, mild conditions, and high selectivity.[5][7]
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (optional, 1.0 eq, often used to facilitate imine formation with ketones)[7]
Procedure:
To a dry, inert-atmosphere flask, add the γ-keto ester (1.0 eq) and the amine (1.1 eq).
Dissolve the components in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M.
If starting with an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. If using the free amine directly, the addition of acetic acid (1.0 eq) can be beneficial.[7]
Stir the mixture at room temperature for 20-60 minutes to allow for initial imine/iminium ion formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography to yield the desired γ-amino ester.
Caption: Experimental workflow for direct reductive amination.
Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride
This method is useful when the starting ketone is particularly sensitive to reduction or when using a less selective reducing agent like NaBH₄.[7]
Procedure:
Imine Formation: Dissolve the γ-keto ester (1.0 eq) and a primary amine (1.1 eq) in methanol or ethanol. Add a dehydrating agent (e.g., anhydrous MgSO₄) or an acid catalyst (e.g., p-TsOH) and stir at room temperature or with gentle heat until imine formation is complete (monitored by TLC/LC-MS).
Reduction: Filter off any solids and cool the solution containing the pre-formed imine to 0 °C.
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
Perform an aqueous workup and purification as described in Protocol 1.
Special Considerations for γ-Keto Ester Substrates
Tandem Cyclization to Lactams: The γ-amino ester products can undergo spontaneous or induced intramolecular cyclization to form the corresponding γ-lactam.[11][12] This can occur during the reaction, workup, or purification, especially under thermal or acidic/basic conditions. If the amino ester is the desired product, it is crucial to maintain mild, neutral conditions throughout the process. Conversely, this tandem reaction can be exploited as a highly efficient one-pot synthesis of γ-lactams.[11][12]
Asymmetric Synthesis: For pharmaceutical applications, enantiomerically pure γ-amino esters are often required. This can be achieved through asymmetric reductive amination using chiral catalysts or, increasingly, through biocatalysis with enzymes like imine reductases (IREDs), which can offer exceptional levels of enantioselectivity.[1][13]
Troubleshooting & Field-Proven Insights
Problem: Low or no product yield.
Cause: Inefficient imine/iminium formation. The equilibrium may not favor the imine.
Solution: Add a mild acid catalyst like acetic acid.[7] For stubborn cases, pre-forming the imine with a dehydrating agent (as in Protocol 2) may be necessary.
Problem: Significant amount of alcohol byproduct (from reduction of the starting ketone).
Cause: The reducing agent is too strong or not selective enough.
Solution: Switch to a milder, more selective reagent like NaBH(OAc)₃.[5] If using NaBH₄, ensure the imine is fully formed before its addition and maintain a low temperature.
Problem: Formation of dialkylated amine byproducts (when using a primary amine).
Cause: The secondary amine product is reacting further with another molecule of the keto ester.
Solution: Use a slight excess of the primary amine. For difficult cases, a stepwise procedure where the imine is formed and then reduced with NaBH₄ can prevent this side reaction.[7][9]
Conclusion
Reductive amination is a powerful and highly adaptable tool for the synthesis of γ-amino esters from their corresponding γ-keto precursors. The choice of protocol, particularly the selection of the reducing agent, is paramount to achieving high yields and purity. Sodium triacetoxyborohydride has emerged as the reagent of choice for direct, one-pot procedures due to its exceptional selectivity, mildness, and broad functional group tolerance. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently and efficiently access these valuable intermediates for drug discovery and development.
References
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Semantic Scholar. [Link]
ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ResearchGate. [Link]
Reductive Amination - Common Conditions. (n.d.). The Org Chem Guy. [Link]
A Facile One-Pot Synthesis of Chiral β-Amino Esters. (n.d.). Semantic Scholar. [Link]
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). National Center for Biotechnology Information. [Link]
Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. (n.d.). National Center for Biotechnology Information. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]
Synthesis of gamma-amino esters via Mn-mediated radical addition to chiral gamma-hydrazonoesters. (2009). PubMed. [Link]
Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. (n.d.). ResearchGate. [Link]
Boron reagents for reductive amination. (2007). ResearchGate. [Link]
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). National Center for Biotechnology Information. [Link]
Friedel-Crafts acylation methods for 4-oxo ester synthesis
Title: Application Note: Advanced Friedel-Crafts Acylation Strategies for 4-Oxo Ester Synthesis Introduction & Strategic Overview The synthesis of 4-oxo esters (γ-keto esters) is a critical transformation in medicinal ch...
The synthesis of 4-oxo esters (γ-keto esters) is a critical transformation in medicinal chemistry, providing versatile building blocks for active pharmaceutical ingredients (APIs) such as angiotensin-converting enzyme (ACE) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen[1]. The most robust methodology for constructing the 4-oxo ester scaffold relies on Friedel-Crafts (FC) acylation.
As an application scientist, selecting the correct synthetic vector is paramount. Direct acylation of an arene with an ester acid chloride (e.g., ethyl succinyl chloride) often suffers from poor regioselectivity, competitive decarbonylation, and requires harsh Lewis acid conditions that can cleave the ester moiety[2]. Therefore, the industry standard relies on a highly controlled, self-validating two-step sequence:
Regioselective Acylation: Reaction of the arene with a cyclic anhydride (succinic anhydride) to yield a 4-aryl-4-oxobutanoic acid, as standardized by [3].
Fischer Esterification: Acid-catalyzed conversion of the carboxylic acid to the target 4-oxo ester.
Alternatively, recent advancements in transition-metal catalysis offer a direct C-H acylation route using platinum catalysts and ethyl chlorooxoacetate or ethyl succinyl chloride, bypassing the need for stoichiometric Lewis acids, as detailed in the study[2].
Mechanistic Causality & Reaction Design
Why use cyclic anhydrides over linear acid chlorides?
When succinic anhydride is activated by aluminum chloride (AlCl₃), the ring opens to form a resonance-stabilized acylium ion. Following electrophilic aromatic substitution, the resulting ketone oxygen strongly coordinates with a full equivalent of AlCl₃. This coordination is causal to the reaction's success: it deactivates the newly formed aryl ketone, preventing over-acylation (polyacylation), and drives the thermodynamics of the reaction forward[3]. Consequently, the protocol strictly requires >2.0 equivalents of AlCl₃—one to activate the anhydride and one to complex the product[1].
Workflow Visualization
Figure 1: Divergent synthetic pathways for 4-oxo ester generation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Intermediate)
Preparation: In a rigorously dried, 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and HCl gas trap, suspend AlCl₃ (2.2 eq) in anhydrous benzene.
Causality: Moisture must be strictly excluded to prevent the exothermic hydrolysis of AlCl₃, which generates HCl gas and destroys the Lewis acid catalyst.
Activation: Add succinic anhydride (1.0 eq) in small portions over 30 minutes at 0–5 °C.
Validation Checkpoint: The suspension will transition to a colored, homogeneous complex. A slight exotherm indicates successful Lewis acid-base complexation.
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–3 hours.
Validation Checkpoint: Monitor HCl gas evolution in the trap. The cessation of bubbling serves as a visual indicator of reaction completion.
Quenching (Critical Step): Cool the flask to 0 °C. Cautiously pour the mixture over crushed ice containing 10% v/v concentrated HCl.
Causality: The ice absorbs the massive heat of hydration when the AlCl₃-ketone complex is destroyed. The addition of HCl prevents the precipitation of insoluble aluminum hydroxide [Al(OH)₃] gels, keeping the aqueous layer clear and facilitating phase separation, as demonstrated in [1].
Isolation: Steam distill to remove excess benzene. Cool the aqueous residue to precipitate the crude 4-oxo-4-phenylbutanoic acid. Filter and wash with cold water.
Protocol B: Fischer Esterification to Ethyl 4-Oxo-4-phenylbutanoate
Objective: Convert the intermediate acid to the final 4-oxo ester.
Reagents: 4-Oxo-4-phenylbutanoic acid (1.0 eq), Absolute Ethanol (10.0 eq), Conc. H₂SO₄ (0.05 eq).
Step-by-Step Methodology:
Assembly: Combine the keto-acid and absolute ethanol in a flask equipped with a Dean-Stark apparatus pre-filled with ethanol. Add catalytic H₂SO₄.
Causality: Fischer esterification is a reversible equilibrium process. The Dean-Stark trap removes the water byproduct, shifting the equilibrium entirely to the product side according to Le Chatelier's principle.
Reflux: Heat to reflux for 4–6 hours.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1). The highly polar carboxylic acid spot (low Rf) should disappear, replaced by a distinct, higher Rf ester spot.
Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ (to neutralize H₂SO₄ and any unreacted acid) and brine.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 4-oxo ester.
Protocol C: Direct Pt-Catalyzed C-H Acylation (Advanced Route)
For substrates containing functional groups sensitive to strong Lewis acids, direct acylation using ethyl chlorooxoacetate can be employed using a Pt catalyst[2].
Step-by-Step Methodology:
Reaction Setup: Combine the arene (1.0 eq) and ethyl chlorooxoacetate (1.5 eq) in the presence of a Pt(II) catalyst (5 mol%) in a sealed reaction tube.
Thermal Activation: Heat at 110 °C for 24 hours under an inert argon atmosphere.
Causality: The transition metal facilitates direct C-H activation, forming a metallacycle intermediate that undergoes regioselective acylation without the need for stoichiometric AlCl₃, avoiding decarbonylative side reactions[2].
Purification: Purify the resulting α-keto ester directly via silica gel column chromatography.
Quantitative Data & Substrate Scope
The efficiency of the two-step sequence varies based on the electronic nature of the arene. Electron-donating groups (EDGs) accelerate the FC acylation, while electron-withdrawing groups (EWGs) retard it.
Table 1: Comparative yields and conditions for 4-oxo ester synthesis across different substrates and methodologies.
References
A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate
Source: ACS Omega
URL:[Link]
US4621154A - Process for preparing 4-(4-biphenylyl)
Application Notes & Protocols: Methyl 4-oxooctanoate as a Versatile Precursor for Flavor Compound Synthesis
Abstract Methyl 4-oxooctanoate serves as a pivotal, yet underutilized, intermediate in the synthesis of high-impact flavor compounds, most notably γ-lactones which impart creamy, fruity, and coconut-like sensory characte...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 4-oxooctanoate serves as a pivotal, yet underutilized, intermediate in the synthesis of high-impact flavor compounds, most notably γ-lactones which impart creamy, fruity, and coconut-like sensory characteristics to a wide range of food and beverage products. This guide provides a comprehensive technical overview, detailing the synthesis of the precursor itself and outlining two robust, divergent pathways for its conversion into flavor-active lactones: (A) a stereoselective chemo-enzymatic reduction followed by lactonization, and (B) a direct Baeyer-Villiger oxidation. We offer field-proven, step-by-step protocols for synthesis and analysis, explain the causal science behind key experimental choices, and present a framework for the analytical validation of the final flavor compounds using modern chromatographic and sensory techniques.
Introduction: The Strategic Importance of γ-Keto Esters in Flavor Synthesis
The demand for authentic and nuanced flavor profiles has driven chemists to explore efficient synthetic routes to nature-identical aroma molecules. Among these, γ-lactones are a critical class of compounds, responsible for the characteristic creamy, fatty, and fruity notes in products ranging from dairy and baked goods to spirits like whiskey.[1] Methyl 4-oxooctanoate (CAS 4316-48-7), a γ-keto ester, is a strategically valuable precursor for accessing these lactones.[2][3] Its bifunctional nature—containing both a ketone and an ester moiety—allows for targeted chemical transformations to yield high-value molecules such as γ-octalactone (a key component of coconut and apricot aromas).
This document provides researchers and process chemists with the foundational knowledge and actionable protocols to leverage methyl 4-oxooctanoate in a flavor synthesis program. We will first establish a reliable method for synthesizing the precursor, then explore two distinct and powerful methodologies for its conversion to the target lactone, and finally, detail the essential analytical workflows for structural and sensory characterization.
Synthesis of the Precursor: Methyl 4-oxooctanoate
The accessibility of the precursor is paramount to any synthetic campaign. While not as commonly available as simpler esters, methyl 4-oxooctanoate can be reliably synthesized from its corresponding carboxylic acid, 4-oxooctanoic acid. The following protocol employs a standard esterification using a mild base and an alkylating agent, a method chosen for its high efficiency and operational simplicity. A similar approach has been documented for the synthesis of related ketoesters.[4]
Protocol 1: Synthesis of Methyl 4-oxooctanoate
Reaction Scheme: 4-oxooctanoic acid is deprotonated by cesium carbonate to form a carboxylate salt, which then undergoes nucleophilic substitution with iodomethane to yield the methyl ester.
Caption: Workflow for the synthesis of Methyl 4-oxooctanoate.
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add cesium carbonate (16.3 g) and DMF (100 mL).
Addition of Acid: While stirring, add 4-oxooctanoic acid (7.12 g) to the suspension. Stir for 10 minutes at ambient temperature to ensure complete formation of the carboxylate salt.
Methylation: Add iodomethane (6.81 g) dropwise to the reaction mixture.
Reaction: Allow the mixture to stir at ambient temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
Workup: Transfer the reaction mixture to a 1 L separatory funnel. Add ethyl acetate (250 mL) and deionized water (250 mL). Shake vigorously and separate the layers.
Extraction & Wash: Wash the organic layer three additional times with water (3 x 250 mL) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the resulting oil by vacuum distillation to obtain pure methyl 4-oxooctanoate.
Causality Behind Experimental Choices:
Cesium Carbonate (Cs₂CO₃): Chosen over other bases like NaOH or K₂CO₃ due to its high solubility in DMF and its "soft" basicity, which promotes efficient O-alkylation of the carboxylate with minimal side reactions.
DMF Solvent: A polar aprotic solvent is essential. It effectively solvates the cesium carboxylate cation, leaving the carboxylate anion highly nucleophilic and ready to react with iodomethane in an SN2 fashion.
Conversion to Flavor-Active γ-Lactones: Two Strategic Pathways
With the precursor in hand, the conversion to the target γ-lactone can be approached via two mechanistically distinct and powerful routes. The choice between them depends on the desired stereochemical outcome and available resources.
Caption: Divergent synthetic pathways from precursor to γ-lactone.
Pathway A: Chemo-enzymatic Synthesis for Stereochemical Control
This two-step approach leverages the exquisite selectivity of enzymes to control the stereochemistry at the C4 position, which is often crucial for the desired aroma profile. The ketone is first reduced to a chiral alcohol using a ketoreductase (KRED), followed by a simple acid-catalyzed cyclization.[5][6][7][8]
Protocol 2: (S)-γ-Octalactone via KRED Reduction and Lactonization
Enzymatic Reduction
Materials: Methyl 4-oxooctanoate, Ketoreductase (KRED) capable of producing the (S)-alcohol, NADPH or a cofactor regeneration system (e.g., isopropanol and an appropriate alcohol dehydrogenase), phosphate buffer (pH 7.0).
Procedure:
In a temperature-controlled vessel, dissolve methyl 4-oxooctanoate in a minimal amount of a co-solvent (e.g., DMSO).
Add this solution to the phosphate buffer containing the KRED enzyme and the NADPH cofactor regeneration system.
Maintain the reaction at the optimal temperature for the enzyme (typically 25-35 °C) with gentle agitation.
Monitor the conversion of the keto ester to the hydroxy ester by GC or HPLC.
Upon completion, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Add a catalytic amount of p-TsOH (approx. 1-5 mol%).
Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol and water generated during the reaction.
Once lactonization is complete (monitored by TLC/GC), cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
KRED Enzyme: The use of a biocatalyst is a strategic choice to introduce chirality. Different KREDs can produce either the (R) or (S) alcohol, allowing for the synthesis of specific enantiomerically pure lactones, which can have vastly different sensory properties.[7]
Dean-Stark Apparatus: Lactonization is an equilibrium process. By physically removing the methanol and water byproducts via azeotropic distillation, the equilibrium is driven towards the product (the lactone), ensuring a high yield.
Pathway B: Direct Synthesis via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic, powerful, and atom-efficient reaction that directly converts a ketone to an ester (or a cyclic ketone to a lactone) by inserting an oxygen atom.[9][10] This one-step process is often faster and simpler than the two-step reduction/lactonization pathway.
Protocol 3: γ-Octalactone via Baeyer-Villiger Oxidation
Reaction Scheme: A peroxyacid, such as m-CPBA, attacks the carbonyl carbon. A subsequent concerted rearrangement step, driven by the migratory aptitude of the adjacent alkyl groups, leads to the insertion of an oxygen atom to form the lactone.[11]
Reaction Setup: Dissolve methyl 4-oxooctanoate (5.17 g) in DCM (150 mL) in a flask and cool the solution to 0 °C in an ice bath.
Oxidant Addition: In small portions, add m-CPBA (~5.3 g) to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. Monitor by TLC for the disappearance of the starting material.
Quenching: Cool the mixture back to 0 °C and slowly add saturated sodium bicarbonate solution to quench excess peroxyacid and the m-chlorobenzoic acid byproduct until gas evolution ceases.
Workup: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation to yield pure γ-octalactone.
Causality Behind Experimental Choices:
Migratory Aptitude: The success of the Baeyer-Villiger reaction hinges on the predictable migration of the more substituted carbon group.[11][12] In methyl 4-oxooctanoate, the secondary alkyl group (C5) migrates in preference to the primary alkyl group (C3), ensuring the formation of the desired γ-lactone ring structure.
Low Temperature: The reaction is performed at low temperatures to control the reactivity of the peroxyacid, preventing potential side reactions and ensuring safety.
Analytical Characterization and Sensory Validation
Synthesizing the target molecule is only half the battle in flavor science. Rigorous analytical characterization is required to confirm the chemical identity and purity, while sensory analysis validates its function as a flavor agent.[13]
Caption: Integrated workflow for flavor compound validation.
Protocol 4: GC-MS and GC-Olfactometry (GC-O) Analysis
This protocol outlines the essential steps for analyzing the synthesized lactone to confirm its identity and characterize its specific aroma contribution. Gas Chromatography-Mass Spectrometry (GC-MS) provides structural information, while GC-O links instrumental data directly to human sensory perception.[14][15][16]
Procedure
Sample Preparation: Prepare a dilute solution of the purified lactone (e.g., 10-100 ppm) in a suitable solvent like ethanol or dichloromethane.
GC-MS Analysis:
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-WAX or DB-5).
Use a temperature program that effectively separates the analyte from any solvent or minor impurities (e.g., start at 40 °C, ramp at 10 °C/min to 240 °C).
Acquire mass spectra in the range of 40-400 m/z.
Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of γ-octalactone. The retention time serves as an additional confirmation point.
GC-Olfactometry (GC-O) Analysis:
Inject the same sample into a GC system where the column effluent is split between a chemical detector (like an FID) and a heated sniffing port.
A trained sensory analyst sniffs the port throughout the run and records the time, intensity, and description of any detected odors.
Data Analysis: Correlate the timing of the aroma events with the peaks on the chromatogram to definitively identify the compound responsible for a specific scent. For γ-octalactone, descriptors such as "coconut," "creamy," and "sweet" are expected.[17]
Methyl 4-oxooctanoate is a highly effective and versatile precursor for the synthesis of valuable γ-lactone flavoring agents. By understanding and applying the synthetic strategies presented—either a stereocontrolled chemo-enzymatic route or a direct Baeyer-Villiger oxidation—researchers can efficiently produce high-purity flavor compounds. The successful application of these protocols, validated by a robust analytical workflow combining GC-MS and GC-O, enables the precise and reliable development of complex and desirable flavor profiles for the food, beverage, and fragrance industries. This integrated approach underscores the necessity of combining synthetic chemistry with sensory science to achieve excellence in flavor creation.
References
Reineccius, G. (2023). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Agricultural and Food Chemistry.
Taylor, M. S. (n.d.). Silylene transfer to α-keto esters and application to the synthesis of γ-lactones. National Institutes of Health.
Wikipedia. (n.d.). Baeyer–Villiger oxidation.
Nakamura, K., et al. (n.d.). Asymmetric Reduction of ß-Keto Esters with an Enzyme from Bakers' Yeast. J-STAGE.
ResearchGate. (n.d.). Stereoselective synthesis of optically pure γ‐ and δ‐lactones.
ACS Publications. (2022). Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. Organic Letters.
Nakamura, K., et al. (1998). Stereochemical Control of Yeast Reduction of a-Keto Esters in an Organic Solvent. Kyoto University Research Information Repository.
KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids.
Google Patents. (n.d.). US5523223A - Ketoester reductase for conversion of keto acid esters to optically active ...
ACS Publications. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters.
ChemicalBook. (2019). Activity and Synthesis of Methyl 4-oxobutanoate.
Selective Acylation of Grignard Reagents with Methyl Succinyl Chloride: Protocols for the Synthesis of γ-Ketoesters
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reaction of Grignard reagents with methyl succinyl chloride (methyl 4-chloro-4-oxobutanoate) presents a powerful and direct...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of Grignard reagents with methyl succinyl chloride (methyl 4-chloro-4-oxobutanoate) presents a powerful and direct route to synthesizing γ-ketoesters, crucial intermediates in pharmaceuticals and fine chemicals. However, the bifunctional nature of the substrate, containing both a highly reactive acyl chloride and a less reactive ester, alongside the propensity of the resulting ketone to undergo a second nucleophilic attack, poses significant challenges to achieving high selectivity and yield. This application note provides a detailed guide to navigating these challenges. We present two robust protocols: a standard, cryogenically controlled method and an advanced, ligand-modified approach that enhances chemoselectivity by tempering the Grignard reagent's reactivity. The causality behind each experimental step is explained, offering researchers the foundational knowledge to adapt and troubleshoot these critical transformations.
Introduction: The Synthetic Challenge and Opportunity
The acylation of organometallic compounds is a cornerstone of carbon-carbon bond formation. Grignard reagents, due to their high nucleophilicity and commercial availability, are premier tools for this purpose. Their reaction with methyl succinyl chloride is particularly valuable as it provides access to 4-oxo-alkanoates, which are versatile synthetic building blocks.
The primary challenge lies in controlling the reaction at the desired intermediate stage. As illustrated below, the reaction cascade involves multiple competing pathways:
Desired Reaction: Selective attack at the more electrophilic acyl chloride to form the γ-ketoester.
Primary Side Reaction: A second addition of the Grignard reagent to the newly formed and highly reactive ketone, leading to a tertiary alcohol byproduct.[1][2][3][4]
Secondary Side Reaction: Attack at the less reactive methyl ester, which becomes more probable under harsh conditions or with prolonged reaction times.
Success hinges on exploiting the inherent reactivity difference between the acyl chloride and the ketone intermediate. The acyl chloride is a superior electrophile due to the strong inductive effect of the chlorine atom, making it the primary site of attack. However, the resulting ketone is still highly susceptible to nucleophilic addition.[5] Therefore, precise control over reaction conditions is not merely for optimization but is essential for the viability of the synthesis.
Mechanistic Considerations and Control Strategies
The standard mechanism for the reaction of a Grignard reagent with an acyl chloride proceeds through a nucleophilic acyl substitution.[1] The Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses, expelling the chloride ion to yield a ketone.[1][6]
Key Control Parameters:
Temperature: Low temperature is the most critical parameter. Performing the reaction at -78 °C to -60 °C significantly reduces the rate of the second addition to the ketone, allowing it to be isolated.[7][8][9]
Stoichiometry and Addition Order: Slow, controlled addition of the Grignard reagent to a solution of methyl succinyl chloride ensures the Grignard reagent is the limiting reactant at any given moment, minimizing the chance of it reacting with the ketone product.
Reactivity Moderation: The inherent high reactivity of Grignard reagents can be attenuated through complexation with specific ligands. This strategy prevents the over-addition side reaction by creating a bulkier, less nucleophilic organometallic species that reacts selectively with the highly activated acyl chloride but not the resulting ketone.[7][10][11]
Reaction Workflow and Competing Pathways
The following diagram illustrates the desired synthetic route versus the primary side reaction.
Technical Support Center: Purification of Methyl 4-Oxooctanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who require high-purity isolation of methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who require high-purity isolation of methyl 4-oxooctanoate (CAS: 4316-48-7).
Because this compound is a
-keto ester, it presents unique purification challenges. Attempting to distill it at atmospheric pressure will inevitably lead to thermal degradation. This guide provides a field-proven, self-validating vacuum distillation workflow designed to maximize yield while preserving the structural integrity of the molecule.
Physicochemical Data & Distillation Parameters
Before initiating the distillation, it is critical to understand the thermal behavior of the target molecule. By drastically lowering the system pressure, we bypass the activation energy required for thermal decomposition[1].
Table 1: Physicochemical Properties of Methyl 4-oxooctanoate
Why is vacuum distillation mandatory for this compound? Esters containing ketone functionalities are highly susceptible to aldol-type condensations and polymerization when subjected to high heat, especially if trace acidic impurities remain from the synthesis step[3]. Lowering the pressure to 0.5 Torr reduces the boiling point to approximately 72 °C[2], effectively neutralizing the risk of thermal degradation[1].
Mechanistic causality of pressure selection on the thermal stability of methyl 4-oxooctanoate.
Causality: Residual acids (like sulfuric acid or unreacted 4-oxooctanoic acid) act as catalysts for tar formation when the mixture is heated[3].
Self-Validation Checkpoint: The complete cessation of CO
gas evolution (fizzing) upon the addition of fresh NaHCO confirms that all catalytic acids have been neutralized.
Step 2: Solvent Removal
Dry the organic layer over anhydrous Na
SO, filter, and remove the extraction solvent using a rotary evaporator[4].
Self-Validation Checkpoint: The mass of the crude oil remains constant under the rotary evaporator's vacuum, indicating all bulk solvent has been removed.
Step 3: Apparatus Assembly
Assemble a short-path vacuum distillation setup. Crucial: Insert a Claisen adapter between the boiling flask and the condenser, and add a PTFE-coated magnetic stir bar to the flask[5]. Lightly grease all ground glass joints with high-vacuum grease.
Causality: Esters are notoriously prone to violent bumping under vacuum. Boiling chips are entirely ineffective under reduced pressure. The stir bar provides necessary agitation, while the Claisen adapter physically blocks liquid bumps from shooting into the condenser and contaminating your purified fraction[5].
Step 4: Vacuum Equilibration & Degassing
Turn on the magnetic stirrer. Activate the vacuum pump and slowly lower the pressure to the target of 0.5 Torr[1]. Allow the system to sit at room temperature for 10-15 minutes to degas any trace solvents.
Self-Validation Checkpoint: The pressure gauge must hold steady at 0.5 Torr. If the pressure fluctuates or fails to drop, there is an active leak in the joints or residual solvent is still outgassing.
Step 5: Heating and Fraction Collection
Apply heat gradually using a heating mantle.
Forerun: Collect any distillate that vaporizes below 70 °C.
Main Fraction: Swap the receiving flask when the vapor temperature reaches ~72 °C[2]. Methyl 4-oxooctanoate will distill as a clear, viscous liquid.
Self-Validation Checkpoint: A constant vapor temperature of 72 °C indicates a pure fraction is distilling. A sudden drop in vapor temperature indicates the target compound has been fully depleted from the boiling flask.
Step 6: Shutdown
Remove the heating mantle. Allow the system to cool completely to room temperature before slowly bleeding air into the apparatus to break the vacuum[1].
Troubleshooting Guide & FAQs
Q: Why is my crude mixture turning black and forming tar during heating?A: This is classic acid-catalyzed thermal degradation. If the crude ester is not properly neutralized prior to distillation, residual acids will cause the ketone and ester groups to polymerize into dark tars[3]. Always perform a thorough NaHCO
Q: The liquid is bumping violently into the condenser. How do I stabilize the boil?A: Bumping is highly common under vacuum because the liquid lacks nucleation sites. Standard boiling chips do not work under vacuum. You must use a magnetic stir bar at a high RPM to agitate the liquid, and you must install a Claisen adapter to act as a physical barrier against splashed liquid[5]. Additionally, ensure the system is fully degassed of low-boiling solvents before applying high heat[1].
Q: I am not reaching the target vacuum of 0.5 Torr. What are the common leak points?A: Ground glass joints are the primary culprits. Ensure all joints are properly seated and greased. If standard silicone grease causes foaming upon contact with the ester vapors, you can use a specialized high-vacuum Apiezon grease, or even apply a drop of the crude ester itself to seal the joints[3].
Q: Can I separate unreacted 4-oxooctanoic acid from the methyl ester via this distillation?A: No. Do not attempt to separate them via distillation alone. Their boiling points can overlap under vacuum, and the presence of the acid will promote thermal degradation of the ester. You must perform a liquid-liquid extraction with aqueous sodium bicarbonate to partition the acid into the aqueous phase before distillation[3][4].
References
Guidechem:Methyl 4-oxooctanoate 4316-48-7 Chemical Properties and Boiling Point.
Benchchem:Application Note: Purification of Ethyl Ricinoleate by Vacuum Distillation.
Technical Support Center: Stability Management of Methyl 4-Oxooctanoate
Case ID: M4OO-STAB-001 Status: Active Guide Subject: Prevention of Hydrolytic Degradation in Aqueous & Biological Media Executive Summary & Diagnostic Triage The Core Problem: Methyl 4-oxooctanoate (CAS: 6315-89-5) conta...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: M4OO-STAB-001
Status: Active Guide
Subject: Prevention of Hydrolytic Degradation in Aqueous & Biological Media
Executive Summary & Diagnostic Triage
The Core Problem: Methyl 4-oxooctanoate (CAS: 6315-89-5) contains a methyl ester functional group susceptible to hydrolysis. In the presence of water, this ester cleaves to form 4-oxooctanoic acid and methanol . This reaction is catalyzed by acids, bases, and enzymes (esterases).
Immediate Action Required:
If you observe a loss of potency or the appearance of a polar peak (M-14 Da) in LC-MS, stop your experiment and review the diagnostic tree below.
Diagnostic Workflow
Figure 1: Decision matrix for diagnosing instability sources in methyl 4-oxooctanoate workflows.
The Science of Instability (Mechanism)
To prevent degradation, you must understand the enemy. Methyl esters possess a "V-shaped" pH-stability profile. They are most stable in slightly acidic conditions (pH 4.0–5.0) and degrade rapidly under alkaline conditions (Saponification).
Mechanistic Pathways
Base-Catalyzed (Irreversible): Hydroxide ions (
) attack the carbonyl carbon. This is the fastest non-enzymatic degradation pathway.
Acid-Catalyzed (Reversible): Protonation of the carbonyl oxygen makes the carbon more electrophilic, inviting water attack.
Aminolysis (Specific Threat): The C4-ketone and C1-ester make this molecule vulnerable to primary amines (like Tris buffer), leading to Schiff base formation or amide conversion.
Figure 2: Simplified hydrolysis pathway showing the transition from ester to acid.
Protocol: Preparation of Stable Solutions
A. Stock Solution (Anhydrous)
Never store methyl 4-oxooctanoate in water. Hydrolysis begins the moment water molecules encounter the ester bond.
Parameter
Recommendation
Rationale
Solvent
DMSO (Anhydrous) or Acetonitrile
Aprotic solvents prevent hydrolysis. DMSO is preferred for biological compatibility.
Concentration
10 mM – 100 mM
High concentrations minimize the surface area-to-volume ratio relative to trace moisture.
Storage
-20°C or -80°C
Arrhenius kinetics: Lower temperature exponentially slows degradation.
Container
Glass or Polypropylene
Avoid polystyrene if using high concentration DMSO.
B. Aqueous Working Solution (The "Danger Zone")
When diluting into aqueous media for experiments, follow these strict rules:
FORBIDDEN:Tris , Glycine .[1] (These contain primary amines that react with the ester and ketone).
pH Control:
Target pH: 5.5 – 6.5 for maximum chemical stability.
If pH 7.4 is required for biology, prepare the solution immediately before use (within 15 minutes).
Temperature: Keep all aqueous dilutions on ice (4°C) until the moment of the assay.
Biological Assay Management
In cell lysates, plasma, or in vivo studies, chemical hydrolysis is outpaced by enzymatic hydrolysis (carboxylesterases).
Troubleshooting Biological Instability:
Symptom: Compound disappears in <10 mins in plasma.
Cause: Esterases are cleaving the methyl group.
Solution:
Inhibitors: Add PMSF (Phenylmethylsulfonyl fluoride) or BNPP to the media to inhibit serine esterases.
Control: Always run a "No-Cell" control (media only) to distinguish chemical hydrolysis from enzymatic degradation.
Frequently Asked Questions (FAQ)
Q: Can I autoclave my buffer with methyl 4-oxooctanoate already added?A: Absolutely not. The high heat (121°C) and pressure will completely hydrolyze the ester to the acid form within minutes. Filter sterilize (0.22 µm) the stock solution instead.
Q: I see a peak at M-14 in my Mass Spec. What is it?A: That is the hydrolysis product. The molecular weight of the methyl ester decreases by 14 Da when it converts to the free acid (Loss of
[15] + Gain of [1]).
Methyl 4-oxooctanoate MW: ~172.2
4-oxooctanoic acid MW: ~158.2
Q: Why can't I use Tris buffer?A: Tris contains a primary amine (
).[1] It can attack the ester (forming an amide) or the ketone (forming a Schiff base/imine). This reaction is often faster than hydrolysis at pH 8.0.
Q: How long is the aqueous solution stable at Room Temperature?A: At pH 7.4, expect ~5-10% degradation within 4-6 hours. At pH 8.0, this can accelerate to >20% in the same timeframe. Always prepare fresh.
References
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link
Establishes the fundamental kinetics of ester hydrolysis and the V-shaped pH stability profile.
Kirby, A. J. (1972). "Hydrolysis and formation of esters of organic acids." Comprehensive Chemical Kinetics, 10, 57-207. Link
Authoritative source on acid/base c
BenchChem. (2025).[1] "Buffer Selection Guide: Optimal Choices for Various Applications." HyFine Chemical Technical Guides. Link
Provides practical guidance on buffer compatibility (Tris vs.
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. Link
Defines the role of esterases in biological media and strategies for stabiliz
Technical Support Center: Removing Unreacted 4-Oxooctanoic Acid
Welcome to the technical support center for handling 4-oxooctanoic acid in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in pu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 4-oxooctanoic acid in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying their products from this keto-acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Quick Reference: Physicochemical Properties of 4-Oxooctanoic Acid
A thorough understanding of the physicochemical properties of 4-oxooctanoic acid is fundamental to designing an effective purification strategy. Its bifunctional nature, containing both a ketone and a carboxylic acid, dictates its behavior in different solvent and pH environments.
Q1: What is the first step I should take to remove 4-oxooctanoic acid from my reaction mixture?
A1: The most straightforward and often most effective initial step is an acid-base extraction.[7] This technique leverages the acidic nature of the carboxylic acid group. By washing your organic reaction mixture with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), you can deprotonate the 4-oxooctanoic acid, forming its carboxylate salt.[8] This salt is highly soluble in the aqueous layer and can be easily separated from your desired, likely neutral, organic product which remains in the organic layer.
Q2: I'm seeing an emulsion during my acid-base extraction. What should I do?
A2: Emulsion formation is a common issue, especially when dealing with compounds that have surfactant-like properties. To break an emulsion, you can try the following:
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.
Q3: Can I use chromatography to remove 4-oxooctanoic acid?
A3: Yes, column chromatography is a powerful purification technique that can be used.[9] However, the presence of the carboxylic acid can sometimes lead to peak tailing on silica gel. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the eluent.[10] This helps to keep the carboxylic acid in its protonated, less polar form, resulting in better peak shape and separation.[10] Reversed-phase chromatography (C18) is also a viable option, particularly for polar compounds.[11]
Q4: Is recrystallization a good option for removing 4-oxooctanoic acid?
A4: Recrystallization can be an excellent final purification step, provided your desired product is a solid and has significantly different solubility characteristics than 4-oxooctanoic acid in a chosen solvent system.[12] The key is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while 4-oxooctanoic acid remains in the mother liquor.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Acid-Base Extraction
Acid-base extraction is a cornerstone of organic synthesis work-ups for separating acidic or basic compounds from neutral species.[7] The process relies on the differential solubility of a compound in its neutral and ionized forms.[7]
Underlying Principles
The carboxylic acid group of 4-oxooctanoic acid has a pKa of approximately 4.77.[3][6] This means that at a pH above its pKa, it will be predominantly in its deprotonated, anionic (carboxylate) form, which is water-soluble. Conversely, at a pH below its pKa, it will be in its protonated, neutral form, which is more soluble in organic solvents.
Experimental Protocol
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
Separation: Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water).
Drain and Repeat: Drain the aqueous layer. For efficient removal, repeat the extraction with a fresh portion of the basic solution.
Neutralization (Optional): If you need to recover the 4-oxooctanoic acid, combine the aqueous layers and acidify with a strong acid like hydrochloric acid (HCl) until the pH is below 4. This will precipitate the 4-oxooctanoic acid, which can then be collected by filtration or extracted back into an organic solvent.
Troubleshooting
Issue
Probable Cause(s)
Recommended Solution(s)
Incomplete Removal of 4-Oxooctanoic Acid
Insufficient amount of base used.
Use a more concentrated basic solution or perform additional extractions. Check the pH of the aqueous layer after extraction to ensure it is basic.
Inefficient mixing.
Ensure vigorous shaking to maximize the surface area between the two phases.
Product Loss
Your product may have some acidic character and is being partially extracted into the aqueous layer.
Use a weaker base, such as sodium bicarbonate, which is less likely to deprotonate weakly acidic compounds.
Hydrolysis of a sensitive product (e.g., an ester) by a strong base.
Use a milder base like sodium bicarbonate and avoid prolonged exposure.
Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) as a mobile phase (eluent) is passed through it.[9][13]
Workflow for Method Development
Caption: Workflow for purifying a compound from 4-oxooctanoic acid using column chromatography.
Troubleshooting
Issue
Probable Cause(s)
Recommended Solution(s)
Poor Separation
Inappropriate solvent system.
Use TLC to systematically test different solvent polarities. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
Column overloading.
As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude material by weight.[14]
Peak Tailing of 4-Oxooctanoic Acid
Interaction of the carboxylic acid with the silica gel.
Add 0.1-1% acetic or formic acid to your eluent to suppress the ionization of the carboxylic acid.[10]
Product Co-elutes with 4-Oxooctanoic Acid
Similar polarities of your product and the impurity.
Consider derivatizing the 4-oxooctanoic acid to its ester, which will have a different polarity. Alternatively, use a different stationary phase like alumina or a reversed-phase C18 silica.[11]
Guide 3: Purification by Recrystallization
Recrystallization is a technique used to purify solids.[15] The principle is based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.
Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of an appropriate solvent for recrystallization.
Troubleshooting
Issue
Probable Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
Too much solvent was used.
Boil off some of the solvent to concentrate the solution and try cooling again.[16]
The solution is supersaturated.
Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[15]
Oiling Out
The melting point of the solid is below the boiling point of the solvent.
Add a small amount of a co-solvent in which the compound is less soluble.
The compound is very impure, leading to a significant melting point depression.
Try a pre-purification step like acid-base extraction or a quick filtration through a plug of silica gel.
Low Recovery
The compound has significant solubility in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
References
Urbas, L. (1983). U.S. Patent No. 4,405,718. Washington, DC: U.S.
Scribd. (n.d.). Liquid/Liquid Extraction Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Oxooctanoic acid. PubChem. Retrieved from [Link]
LookChem. (n.d.). 4-Oxooctanoic acid. Retrieved from [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
RSC Publishing. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Retrieved from [Link]
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
ResearchGate. (n.d.). Green Chemical Methods for the Reduction of Keto Esters. Retrieved from [Link]
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
ijprajournal. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
LCGC International. (2020). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
Chemguide. (2015). reduction of aldehydes and ketones. Retrieved from [Link]
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link]
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
Chemistry Stack Exchange. (2018). C-4 oxidation of octanoic acid to 4-oxooctanoic acid. Retrieved from [Link]
mVOC 4.0. (n.d.). Octanoic Acid. Retrieved from [Link]
ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]
Minimizing transesterification side reactions in alcoholic solvents
Troubleshooting Guide: Minimizing Transesterification Side Reactions in Alcoholic Solvents Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Minimizing Transesterification Side Reactions in Alcoholic Solvents
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter stability issues when processing or formulating ester-containing Active Pharmaceutical Ingredients (APIs) in alcoholic solvents. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot, prevent, and validate the absence of unwanted transesterification side reactions.
Diagnostic Workflow: Solvent Selection for Ester-Containing APIs
Before initiating a synthesis step or formulation process, follow this logical workflow to engineer transesterification risks out of your system.
Workflow for preventing transesterification of ester APIs in alcoholic solvents.
Frequently Asked Questions (FAQs)
Q: Why does my ester-containing API degrade into a different ester when dissolved in methanol or ethanol?A: Transesterification is an equilibrium-driven organic reaction where the alkoxy group of an ester is exchanged with the alcohol solvent[1]. When an API is dissolved in an alcohol like methanol, the solvent is present in vast molar excess. According to Le Chatelier's principle, this excess drives the equilibrium toward the formation of the methyl ester[2]. Mechanistically, this reaction is highly accelerated by trace amounts of acid or base. In base-catalyzed scenarios, the base deprotonates the alcohol to form a highly nucleophilic alkoxide ion that attacks the ester's carbonyl carbon[2]. In acid-catalyzed scenarios, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to attack by the neutral alcohol[1]. In drug formulation, this is a recognized stability issue for esters like salicylates and parabens in hydroalcoholic vehicles, which can severely compromise pharmaceutical integrity[3].
Q: How can I select the right solvent system to prevent this side reaction while maintaining API solubility?A: The most definitive prevention strategy is "solvent matching." If your API contains an ethyl ester, use ethanol as the solvent. While the transesterification mechanism still occurs, the product is chemically identical to the starting material, rendering the reaction "invisible" and harmless to the API's structural integrity[1]. If solvent matching is impossible due to solubility constraints, utilize sterically hindered alcohols (e.g., isopropanol or tert-butanol). The bulky alkyl groups create steric hindrance that significantly reduces the rate of nucleophilic attack on the carbonyl carbon, preventing the formation of the necessary tetrahedral intermediate. If an alcoholic solvent is not strictly required, switch to a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN).
Q: What are the optimal thermodynamic and kinetic conditions to minimize transesterification if I must use a non-matching alcohol?A: If a non-matching primary alcohol must be used, you must strictly control the thermodynamics and kinetics of the reaction environment. Transesterification is highly temperature-dependent and pH-sensitive. As demonstrated in formulation stability studies, even mild hydroalcoholic environments can induce esterification of carboxyl groups or transesterification of active esters over time[4]. Refer to the quantitative data table in Section 3 for optimal parameters.
Quantitative Impact of Reaction Conditions
Summarized below are the critical parameters that dictate the rate of transesterification, alongside actionable recommendations.
Parameter
Transesterification Risk
Recommended Action
Mechanistic Causality
Temperature > 60°C
High
Keep < 30°C
Thermal energy overcomes the activation barrier for nucleophilic addition to the carbonyl carbon.
pH < 4 (Acidic)
High
Buffer to pH 6–7
Acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon[2].
pH > 8 (Basic)
Critical
Buffer to pH 6–7
Base generates alkoxide ions, which are vastly stronger nucleophiles than neutral alcohols[1].
Water Content < 0.1%
Moderate
Add 1–5% H₂O (if stable)
Trace water competitively quenches alkoxides, though this trades transesterification for hydrolysis.
Troubleshooting Guides & Experimental Protocols
Protocol 1: The Solvent-Matching & Steric Shielding Workflow
Objective: Dissolve and process an ester-containing API without altering its chemical structure.
Mechanistic Causality: Matching the solvent to the leaving group ensures that any transesterification yields the original molecule. Steric shielding prevents the nucleophile from reaching the required trajectory (Bürgi-Dunitz angle) to attack the carbonyl carbon.
Step 1: Structural Analysis. Identify all ester linkages in the API. Determine the specific alkoxy leaving group (e.g., methoxy, ethoxy, isopropoxy).
Step 2: Primary Solvent Selection. Select the exact alcohol that corresponds to the API's ester group (e.g., use ethanol for an ethyl ester)[1].
Step 3: Alternative Solvent Selection. If Step 2 fails solubility tests, select a sterically hindered alcohol. Tert-butanol (t-BuOH) is preferred as its bulky nature prevents the formation of the tetrahedral intermediate.
Step 4: Self-Validation via LC-MS. Run the API in the chosen solvent at the target processing temperature for 24 hours. Analyze via LC-MS. A successful protocol will show 0% formation of the transesterified mass peak (e.g., for an ethyl ester in methanol, ensure the [M - 28 + 14] peak is completely absent).
Protocol 2: Kinetic Quenching of Base-Catalyzed Reactions in Alcoholic Solvents
Objective: Safely halt a synthetic step involving an alcoholic solvent before unwanted transesterification degrades the product.
Mechanistic Causality: In basic conditions, the catalyst must be neutralized, and the nucleophile concentration diluted rapidly to freeze the equilibrium and prevent product degradation[5].
Step 1: Reaction Monitoring. Monitor the primary reaction via TLC or HPLC to determine completion.
Step 2: Rapid Thermal Quenching. Immediately plunge the reaction vessel into an ice-water bath to drop the temperature below 5°C. This drastically reduces the kinetic rate of transesterification[5].
Step 3: Acidic Neutralization. Add a stoichiometric amount of a weak acid (e.g., glacial acetic acid) to neutralize the basic catalyst (e.g., sodium methoxide)[5]. This converts the highly reactive alkoxide back into the neutral alcohol. Avoid strong acids (like HCl) as they can overshoot the pH and initiate acid-catalyzed transesterification[5].
Step 4: Solvent Dilution. Dilute the mixture with a large volume of a cold, non-nucleophilic solvent (e.g., ethyl acetate or dichloromethane) to reduce the molarity of the alcoholic solvent, further slowing any residual reaction[5].
Step 5: Self-Validation via NMR. Extract the organic layer, wash with brine, dry over Na₂SO₄, and analyze the crude mixture via ¹H-NMR. The absence of new alkoxy proton signals (e.g., a new singlet at ~3.6 ppm for an unwanted methyl ester) confirms successful quenching.
References
1.[1] Title: Transesterification | Source: Master Organic Chemistry | URL: [Link]
2.[2] Title: Transesterification: Mechanism, Uses & Examples in Chemistry | Source: Vedantu | URL: [Link]
3.[3] Title: Transesterification: an analytical and formulation problem | Source: PubMed (J Pharm Biomed Anal) | URL: [Link]
4.[5] Title: Methods of Stopping Kinetic Transesterification Reactions | Source: UKEssays | URL: [Link]
5.[4] Title: Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS | Source: PMC | URL: [Link]
Troubleshooting low yields in 4-oxo ester synthesis
Topic: Troubleshooting Low Yields in -Keto (4-Oxo) Ester Synthesis Current Status: OPEN Assigned Specialist: Senior Application Scientist, Dr. Aris Priority: High (Blocker for Lead Optimization) Introduction: The "Gamma"...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Yields in
-Keto (4-Oxo) Ester Synthesis
Current Status: OPEN
Assigned Specialist: Senior Application Scientist, Dr. Aris
Priority: High (Blocker for Lead Optimization)
Introduction: The "Gamma" Gap
Welcome to the Technical Support Center. If you are here, you are likely struggling with the synthesis of 4-oxo esters (also known as
-keto esters). Unlike their ubiquitous -keto (3-oxo) cousins, which are easily made via Claisen or Blaise condensations, 4-oxo esters require forming a bond one carbon further away from the ester group.
This added distance introduces specific failure modes:
Competition: 1,2-addition (Benzoin) vs. 1,4-addition (Stetter).[1]
Over-reaction: Double addition of nucleophiles to anhydrides.
Instability: Cyclization to furanones or lactones during workup.
Below are the three most common "Support Tickets" we receive, detailed with root-cause analysis and recovery protocols.
Ticket #001: The Stetter Reaction is Yielding "Gunk" or Dimer
User Report: "I'm trying to couple an aldehyde with an acrylate using a thiazolium catalyst. The aldehyde is disappearing, but I'm isolating the benzoin dimer, not the 4-oxo ester."
Root Cause Analysis
The Stetter reaction (conjugate addition of an aldehyde to a Michael acceptor) competes directly with the Benzoin condensation. Both proceed via the Breslow intermediate .[2]
Thermodynamic Control: The Stetter reaction is generally irreversible and leads to the more stable product.
Kinetic Trap: If the Michael acceptor (acrylate) is not electrophilic enough, or if the catalyst is too sterically hindered to approach the alkene, the Breslow intermediate will simply attack another aldehyde molecule (Benzoin condensation).
Troubleshooting Protocol
Step 1: Catalyst Selection (The Steric Switch)
If you are observing Benzoin dimerization, your catalyst might be too bulky or the wrong electronic type.
Catalyst Class
Best For
Common Issue
Recommendation
Thiazolium Salts (e.g., Vitamin B1)
Aliphatic Aldehydes
Low activity with acrylates
Use for simple aliphatic chains.
Triazolium Salts
Aromatic Aldehydes
High background hydrolysis
Standard Choice. Switch to a morpholinone-derived triazolium for better Michael addition selectivity.
Cyanide (NaCN)
Unhindered Systems
Polymerization of acrylate
Avoid unless substrate is very simple. Too basic/nucleophilic.
Step 2: Base & Solvent Tuning
The base deprotonates the precatalyst. If the base is too strong/nucleophilic, it can hydrolyze your ester.
Fix: Switch from Et3N to DBU (0.1–0.2 equiv) or DIPEA .
Solvent: Switch from polar protic (EtOH) to THF or Dioxane . Protic solvents stabilize the free carbene less effectively and can encourage proton transfer side reactions.
Step 3: The "Slow-Drip" Modification
To favor the bimolecular reaction (Stetter) over the unimolecular/dimerization (Benzoin), keep the aldehyde concentration low relative to the acrylate.
Protocol: Add the aldehyde slowly (over 2-4 hours) to a stirring solution of Acrylate + Catalyst + Base at reflux.
Visual Logic: Stetter vs. Benzoin Pathway
Caption: The kinetic competition between Benzoin condensation (red) and Stetter reaction (green). Success depends on maximizing the Breslow intermediate's exposure to the acrylate.
Ticket #002: Grignard Addition to Succinic Anhydride (Over-alkylation)
User Report: "I reacted phenylmagnesium bromide with succinic anhydride to get the 4-oxo acid (precursor to ester). I got a mixture of starting material, the desired product, and a significant amount of the di-addition lactone."
Root Cause Analysis
The reaction of a Grignard reagent (R-MgX) with a cyclic anhydride is a classic route to
-keto acids. However, the product (a ketone carboxylate) is more reactive toward Grignard reagents than the initial anhydride ring in certain conformations, or the intermediate fails to stabilize.
The Trap: Once the ring opens, the resulting ketone can accept a second equivalent of Grignard, leading to a tertiary alcohol which spontaneously cyclizes to a lactone upon acidic workup.
Troubleshooting Protocol
Step 1: Temperature is Critical
Standard "Room Temp" protocols fail here. The ring-opening must be faster than the ketone addition.
Protocol: Cool the anhydride solution to -78°C (or at least -40°C). Add the Grignard reagent slowly. This kinetically traps the magnesium carboxylate intermediate, which sterically protects the new ketone from further attack.
Step 2: Solvent Effects (The Schlenk Equilibrium)
THF coordinates strongly to Mg, making the Grignard species more reactive (monomeric). Diethyl ether promotes aggregation.
Recommendation: Use Diethyl Ether (Et2O) or Toluene/Ether mixtures. The aggregation helps prevent the "runaway" double addition.
Step 3: Inverse Addition (The "Golden Rule")
Never add the anhydride to the Grignard. You always want the Anhydride in excess relative to the local concentration of the nucleophile.
Correct Workflow: Dissolve Succinic Anhydride in solvent. Drip Grignard into it.
Step 4: The Lewis Acid Trick
If yields remain low (<40%), add AlCl3 (Friedel-Crafts conditions) instead of using Grignard, if the aromatic ring allows it.
User Report: "I'm using photoredox catalysis to add an aldehyde to an acrylate. The reaction turns black, and I see mostly polymer."
Root Cause Analysis
Acyl radicals are nucleophilic and should add to electron-deficient acrylates (Giese reaction). However:
Decarbonylation: Acyl radicals lose CO rapidly to form alkyl radicals if the R-group is stable (e.g., tertiary or benzylic).
Polymerization: Acrylates polymerize easily under radical conditions if the radical chain is not terminated efficiently.
Troubleshooting Protocol
Step 1: The Oxidant/Terminator
You need a Single Electron Transfer (SET) oxidant that turns the intermediate radical anion into a cation (or traps it) before it polymerizes.
Recommendation: Ensure you are using a suitable H-atom transfer (HAT) catalyst or an oxidant like TBHP (tert-Butyl hydroperoxide) if using thermal conditions.
Step 2: Acrylate Stoichiometry
Do not use 1:1 stoichiometry.
Protocol: Use the Acrylate as the limiting reagent (1.0 equiv) and the Aldehyde in excess (3-5 equiv). This ensures that any acyl radical formed is more likely to hit an acrylate monomer than an acrylate polymer chain.
Step 3: Alternative: The Zinc-Carbenoid Route (Simmons-Smith Homologation)
If radical chemistry fails, pivot to homologation.
Mechanism: This inserts a CH2 group selectively between the ketone and the ester, converting a 3-oxo to a 4-oxo ester. This is often cleaner than radical coupling for complex substrates.
FAQ: Rapid Fire Solutions
Q: My 4-oxo ester cyclized to a lactone during column chromatography. How do I prevent this?A: 4-oxo esters are in equilibrium with their cyclic hemiacetals (pseudo-esters). Silica gel is acidic and catalyzes the elimination of alcohol to form unsaturated lactones (Angelica lactones).
Fix: Deactivate your silica gel with 1% Triethylamine before running the column, or use neutral alumina.
Q: Can I use the Blaise Reaction?A:No. The Blaise reaction (Nitrile +
-bromoester) yields -keto esters (3-oxo), not 4-oxo. Do not confuse the two.
Q: I need to scale this up to 100g. Which route is safest?A: The Friedel-Crafts Succinylation (Succinic anhydride + AlCl3 + Arene) is the most robust for scale-up of aromatic 4-oxo esters. It avoids the safety hazards of large-scale Grignards or cyanide catalysts.
References
Stetter Reaction Mechanism & Optimization
Stetter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions.[2] (2020).[2][5][6][7][8] RSC Advances. Retrieved from
Grignard & Succinic Anhydride Protocols
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study. (2016).[9] MIT DSpace. Retrieved from
A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. (2025).[10] BenchChem. Retrieved from
Homologation & Radical Routes
Form
-Keto Esters from -Keto Esters.[3][11] (2014).[11] Organic Syntheses, 91, 248-259.[11] Retrieved from
Recent Advances on Acyl Radical Enabled Reactions.[6] (2021).[12] RSC Chemical Science. Retrieved from
A Comparative Guide to the 1H NMR Chemical Shifts of Methyl 4-oxooctanoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the mos...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful techniques for determining the structure of organic compounds. This guide provides an in-depth analysis of the expected 1H NMR spectrum of methyl 4-oxooctanoate, a bifunctional molecule containing both a ketone and a methyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide will present a detailed prediction of its 1H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds.
Predicted 1H NMR Spectrum of Methyl 4-oxooctanoate
The structure of methyl 4-oxooctanoate dictates seven distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The presence of two electron-withdrawing carbonyl groups significantly influences the chemical shifts of the neighboring protons, causing them to appear at a lower field (higher ppm) compared to simple alkanes.
Data Presentation
The predicted 1H NMR chemical shifts for methyl 4-oxooctanoate in a standard deuterated solvent like chloroform-d (CDCl₃) are summarized below. These predictions are based on established chemical shift ranges and analysis of related compounds.
Protons (Label)
Chemical Structure
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
a
CH₃-CH₂-CH₂-CH₂-C(=O)-CH₂-CH₂-C(=O)O-CH₃
~ 3.70
Singlet (s)
3H
b
CH₃-CH₂-CH₂-CH₂-C(=O)-CH₂ -CH₂-C(=O)O-CH₃
~ 2.80
Triplet (t)
2H
c
CH₃-CH₂-CH₂-CH₂-C(=O)-CH₂-CH₂ -C(=O)O-CH₃
~ 2.60
Triplet (t)
2H
d
CH₃-CH₂-CH₂-CH₂ -C(=O)-CH₂-CH₂-C(=O)O-CH₃
~ 2.45
Triplet (t)
2H
e
CH₃-CH₂-CH₂ -CH₂-C(=O)-CH₂-CH₂-C(=O)O-CH₃
~ 1.60
Sextet
2H
f
CH₃-CH₂ -CH₂-CH₂-C(=O)-CH₂-CH₂-C(=O)O-CH₃
~ 1.35
Sextet
2H
g
CH₃ -CH₂-CH₂-CH₂-C(=O)-CH₂-CH₂-C(=O)O-CH₃
~ 0.90
Triplet (t)
3H
Causality Behind Predicted Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each proton.
Protons 'a' (O-CH₃): The methyl group directly attached to the ester oxygen is highly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield shift to approximately 3.70 ppm. This signal is expected to be a singlet as there are no adjacent protons.
Protons 'b' and 'c' (α- to carbonyls): The methylene groups at positions C3 and C5 are adjacent to carbonyl groups. The electron-withdrawing nature of the carbonyls deshields these protons, shifting their signals downfield. Protons 'b' (adjacent to the ester carbonyl) are predicted to be slightly more downfield (~2.80 ppm) than protons 'c' (adjacent to the ketone carbonyl, ~2.60 ppm). Both are expected to be triplets due to coupling with their neighboring methylene groups.
Protons 'd' (α- to ketone): The methylene group at C5 is also alpha to the ketone and will be deshielded, with a predicted chemical shift around 2.45 ppm. This signal will appear as a triplet.
Protons 'e' and 'f' (Alkyl chain): These methylene groups are further from the electron-withdrawing carbonyls and therefore experience less deshielding, appearing in the typical alkyl region. Their multiplicities are predicted to be sextets due to coupling with the adjacent methylene and methyl protons.
Protons 'g' (Terminal CH₃): The terminal methyl group is the most shielded set of protons, appearing furthest upfield at approximately 0.90 ppm as a triplet.
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare the expected spectrum of methyl 4-oxooctanoate with the known 1H NMR data of similar molecules.
Methyl 4-oxohexanoate
This compound is a shorter-chain analog. Its 1H NMR spectrum provides a strong basis for our predictions for the protons near the ester and ketone functionalities.
Protons
Predicted Chemical Shift (δ, ppm)
O-CH₃
~ 3.68 (s)
-CH₂-C(=O)O-
~ 2.75 (t)
-C(=O)-CH₂-
~ 2.55 (t)
-CH₂-CH₃
~ 2.45 (q)
-CH₂-CH₃
~ 1.05 (t)
The chemical shifts for the methyl ester and the methylene groups adjacent to the carbonyls in methyl 4-oxohexanoate are very similar to our predictions for methyl 4-oxooctanoate, lending confidence to our assignments.
Methyl Octanoate
Comparing with a simple ester without the ketone functionality helps to illustrate the deshielding effect of the C4-keto group. A predicted spectrum of methyl octanoate shows the protons on the alkyl chain at significantly more shielded positions.
Protons
Predicted Chemical Shift (δ, ppm)
O-CH₃
~ 3.66 (s)
α-CH₂
~ 2.30 (t)
β-CH₂
~ 1.62 (quintet)
Other CH₂
~ 1.29 (m)
Terminal CH₃
~ 0.88 (t)
The presence of the ketone in methyl 4-oxooctanoate clearly shifts the α-methylene protons further downfield.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of methyl 4-oxooctanoate, the following experimental protocol is recommended.
Sample Preparation
Sample Purity: Ensure the sample is of high purity to avoid misleading signals from impurities.
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this type of compound.[1]
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2][3][4]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[4]
Instrument Setup and Data Acquisition
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Angle: A 30° or 45° pulse is often used for routine spectra to allow for a shorter relaxation delay. For quantitative measurements, a 90° pulse with a longer delay is preferable.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is usually sufficient for qualitative analysis.
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing and Baseline Correction: Manually phase the spectrum and perform an automatic baseline correction.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
Visualizations
Molecular Structure and Proton Environments
Caption: Structure of methyl 4-oxooctanoate with distinct proton environments labeled (a-g).
Workflow for 1H NMR Analysis
Caption: Experimental workflow for 1H NMR analysis of methyl 4-oxooctanoate.
Conclusion
References
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from Virginia Tech website: [Link]
Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]
Sample preparation. (n.d.). Retrieved from University of Ottawa website: [Link]
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). Retrieved from PubMed: [Link]
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
THE ACQUISITION PARAMETERS. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link]
Introduction: The Carbonyl Stretch as a Molecular Reporter
An In-Depth Comparative Guide to the FTIR Carbonyl Stretch Analysis of Keto-Esters Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique in chemical analysis, prized for its ability to identify functi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the FTIR Carbonyl Stretch Analysis of Keto-Esters
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique in chemical analysis, prized for its ability to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. Among the most intense and diagnostically useful signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1] This is due to the large change in dipole moment that occurs as the highly polar C=O bond vibrates, leading to a strong absorption band.[1][2]
For molecules containing multiple carbonyl groups, such as keto-esters, the C=O stretching region (typically 1650-1800 cm⁻¹) becomes a rich source of structural information. The precise frequency of a carbonyl stretch is exquisitely sensitive to its local electronic environment, making FTIR an ideal tool to differentiate between isomers and even observe dynamic processes like tautomerism.
Fundamental Principles: What Dictates a Carbonyl's Frequency?
Before comparing different keto-esters, it is crucial to understand the key factors that influence the C=O stretching frequency. The position of this band is determined by the stiffness of the C=O double bond, which is a direct reflection of its bond order and electronic environment.
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the double bond character, strengthening the bond and shifting the absorption to a higher frequency (a "blue shift"). Conversely, electron-donating groups weaken the bond and cause a "red shift" to lower frequency.[3][4] This is why esters (C=O at ~1735-1750 cm⁻¹) typically absorb at a higher frequency than ketones (C=O at ~1715 cm⁻¹).[5][6] The electronegative oxygen atom of the ester group pulls electron density away from the carbonyl carbon, stiffening the C=O bond.[4][6]
Resonance (Conjugation): When a carbonyl group is conjugated with a C=C double bond or an aromatic ring, π-electron delocalization occurs.[5] This reduces the double bond character of the C=O bond, weakening it and lowering its stretching frequency, typically by 25-45 cm⁻¹.[3][7][8]
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a significant shift to lower frequency.[5] The extent of this shift depends on the strength of the hydrogen bond.
Ring Strain: Incorporating a carbonyl group into a small ring (five-membered or smaller) increases the absorption frequency.[3][5][8] This is because the ring geometry forces more s-character into the C=O sigma bond, strengthening it.[3]
A Comparative Analysis of Keto-Ester Isomers
The relative positions of the ketone and ester functionalities dramatically alter the FTIR spectrum. Here, we compare the two most common classes: α-keto esters and β-keto esters.
α-Keto Esters (R-CO-COOR')
In α-keto esters, the two carbonyl groups are directly adjacent. One might expect significant electronic interaction, but there is little to no effective conjugation or interaction between them.[9] As a result, their FTIR spectra are characterized by two distinct C=O stretching bands that appear near their "normal", isolated values.
Ester C=O Stretch: Appears in the range of 1755-1740 cm⁻¹ .
Ketone C=O Stretch: Appears in the range of 1730-1715 cm⁻¹ .
In practice, these two absorptions are very close and may manifest as a single, broadened peak or as a distinct peak with a noticeable shoulder.[5][10] The lack of significant frequency shifts indicates that the two carbonyls behave largely independently.
β-Keto Esters (R-CO-CH₂-COOR') and Keto-Enol Tautomerism
The spectral analysis of β-keto esters is more complex and far more informative due to the phenomenon of keto-enol tautomerism .[11] The α-hydrogens, positioned between two electron-withdrawing carbonyl groups, are acidic. This allows the molecule to exist in a dynamic equilibrium between the keto form and the enol form.[11][12] FTIR spectroscopy is an excellent technique for observing and quantifying this equilibrium, as each tautomer has a unique spectroscopic signature.[13][14]
.dot
Caption: A generalized workflow for the FTIR analysis of keto-esters.
Conclusion
FTIR spectroscopy offers a powerful, rapid, and non-destructive method for the detailed structural analysis of keto-esters. The carbonyl stretching region provides a clear distinction between α- and β-isomers. For α-keto esters, the spectrum reflects two electronically isolated carbonyl groups. For β-keto esters, the spectrum provides a unique window into the fascinating keto-enol tautomeric equilibrium, allowing for the simultaneous observation and characterization of both forms. By understanding the fundamental principles that govern carbonyl frequencies and by employing rigorous experimental protocols, researchers can leverage FTIR to gain deep insights into molecular structure and behavior, which is of paramount importance in the fields of chemical synthesis and drug development.
References
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5434. [Link]
Sample preparation and factors affect IR bands. (n.d.). SlideShare. [Link]
IR Spectroscopy of Hydrocarbons. (n.d.). SlidePlayer. [Link]
IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. [Link]
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]
Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. (2011). Physical Chemistry Chemical Physics, 13(26), 12156-12164. [Link]
Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2007). Journal of Molecular Structure, 834-836, 435-443. [Link]
An infrared study of solvent effects on the carbonyl stretching bands of some androgen esters. (1969). Journal of the Chemical Society B: Physical Organic, 493-497. [Link]
Reactivity Profiling: Methyl 4-Oxooctanoate vs. Methyl Levulinate in Catalytic Transformations
As the pharmaceutical and fine chemical industries shift toward sustainable feedstocks, γ-keto esters have emerged as critical platform molecules. Among these, methyl levulinate (ML) —a C5 bio-derived ester—is the most t...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical and fine chemical industries shift toward sustainable feedstocks, γ-keto esters have emerged as critical platform molecules. Among these, methyl levulinate (ML) —a C5 bio-derived ester—is the most thoroughly studied. However, extending the alkyl chain at the C4 position yields derivatives like methyl 4-oxooctanoate (MOO) , a C9 ester with a distinct reactivity profile.
This guide provides an objective, data-driven comparison of the reactivity kinetics between ML and MOO. By analyzing their performance in asymmetric hydrogenation and reductive amination, we elucidate how steric hindrance and lipophilicity dictate catalytic outcomes.
Structural & Mechanistic Analysis: The Causality of Reactivity
The fundamental difference between ML and MOO lies in the alkyl substituent adjacent to the C4 ketone:
Methyl Levulinate (ML): Features a compact methyl group at the C4 position.
Methyl 4-Oxooctanoate (MOO): Features a linear butyl group at the C4 position.
The Steric Bottleneck
In catalytic transformations like asymmetric hydrogenation or reductive amination, the rate-determining step often involves the nucleophilic attack on the C4 carbonyl carbon (e.g., by a hydride from a metal complex or a nitrogen lone pair from an amine). The elongated butyl chain in MOO introduces significant steric bulk, shielding the Re and Si faces of the carbonyl. This steric hindrance increases the activation energy (
) of the transition state, leading to pronounced kinetic retardation compared to the unhindered methyl group in ML .
Solvation and Lipophilicity
MOO is highly lipophilic compared to the relatively polar ML. In protic solvents like methanol or trifluoroethanol (TFE)—which are often used to stabilize polar transition states via hydrogen bonding—the lipophilic butyl tail of MOO alters the local solvation shell. This can reduce the effective concentration of the substrate at the polar catalyst-solvent interface, further depressing reaction rates.
Comparative Reactivity Data
The quantitative impact of these structural differences is most evident in standardized catalytic workflows. The table below summarizes the experimental parameters required to achieve optimal conversion and enantiomeric excess (ee) for both substrates.
Parameter
Methyl Levulinate (ML)
Methyl 4-Oxooctanoate (MOO)
Mechanistic Driver for Difference
C4 Substituent
Methyl (–CH₃)
Butyl (–C₄H₉)
N/A
Asymmetric Hydrogenation Time
20 – 24 hours
168 hours
Steric shielding delays hydride transfer.
Optimal H₂ Pressure
2 – 50 bar
> 50 bar
Higher pressure needed to overcome thermodynamic barriers.
Hydrogenation ee (%)
> 99.0%
> 97.0%
Slower kinetics in MOO still allow high enantiodiscrimination.
*Note: Data for bulky aliphatic levulinates (e.g., tert-butyl derivatives) demonstrates a sharp drop in yield to ~41% under standard conditions, a kinetic penalty directly applicable to the butyl-substituted MOO.
Reaction Pathway Visualization
The following diagram illustrates the divergent kinetic pathways of ML and MOO when subjected to identical catalytic conditions.
Kinetic pathways of ML vs MOO showing steric bottlenecks in hydrogenation and amination.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the observed reactivity differences are due to substrate structure, not experimental error.
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation to γ-Lactones
This protocol compares the reduction rate of the C4 ketone to a chiral hydroxyl group, followed by spontaneous intramolecular cyclization.
Catalyst Preparation (In-Process Control): Inside a nitrogen-filled glovebox, prepare a stock solution of the chiral ruthenium complex, 2, in anhydrous methanol. Causality: Anhydrous conditions are strictly required to prevent catalyst deactivation via water coordination.
Substrate Loading: In two separate high-pressure stainless-steel autoclaves, dissolve ML (Reactor A) and MOO (Reactor B) in the catalyst solution to achieve a Substrate/Catalyst (S/C) ratio of 2000:1.
Pressurization & Heating: Purge both reactors with H₂ gas three times to remove residual nitrogen. Pressurize Reactor A to 50 bar and Reactor B to 80 bar (compensating for MOO's lower reactivity). Heat both to 50°C.
Kinetic Sampling & Validation:
Stop Reactor A after 24 hours. Stop Reactor B after 168 hours.
Self-Validation: Analyze crude aliquots via GC-FID using decane as an internal standard. A mass balance of >95% validates that no side-reactions (e.g., over-reduction to diols) occurred.
Determine enantiomeric excess via chiral HPLC. Both should yield >97% ee, proving that steric hindrance affects rate, not stereocontrol.
Protocol B: Direct Asymmetric Reductive Amination (ARA)
This protocol evaluates the tandem imine-formation/reduction sequence required to synthesize chiral pyrrolidones.
Imine Condensation: In parallel Schlenk flasks, mix ML and MOO with an amine source (e.g., ammonium acetate) in trifluoroethanol (TFE). Causality: TFE is utilized because its strong hydrogen-bond donating capability stabilizes the highly polarized transition state of the imine/enamine intermediate, accelerating the initial condensation .
Catalytic Reduction: Add 0.5 mol% of a chiral Ru/bisphosphine catalyst to each flask. Transfer to an autoclave, pressurize with 30 bar H₂, and heat to 80°C for 48 hours.
Purification & Spectroscopic Validation:
Filter the mixtures through a short silica pad to remove the Ru-catalyst.
Self-Validation: Perform FTIR analysis on the purified products. The complete disappearance of the ester/ketone carbonyl stretch (~1720 cm⁻¹) and the appearance of a strong lactam carbonyl stretch (~1680 cm⁻¹) confirms successful cyclization.
Evaluate the yield. ML will consistently show ~85-89% isolated yield, whereas MOO will suffer a significant yield penalty (<50%) due to the bulky butyl group hindering the initial amine attack.
Conclusion
While methyl levulinate (ML) and methyl 4-oxooctanoate (MOO) share the same γ-keto ester functional backbone, they cannot be treated as interchangeable substrates in catalytic design. The C4-butyl chain of MOO imposes severe steric shielding, necessitating drastically extended reaction times (up to 7x longer) and elevated pressures to achieve conversions comparable to ML. Researchers developing novel active pharmaceutical ingredients (APIs) from MOO must account for these kinetic bottlenecks by utilizing highly active, sterically unencumbered catalysts or employing harsher thermodynamic conditions.
References
Łastawiecka, E.; Szwaczko, K. "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential." Symmetry 2025, 17(1), 82.
URL:[Link]
Chakrabortty, S.; Zheng, S.; Kallmeier, F.; Baráth, E.; Tin, S.; de Vries, J. G. "Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone." ChemSusChem 2023, 16(11), e202300222.
URL:[Link]
Comparative
A Comparative Guide to HPLC Retention Time of Methyl 4-Oxooctanoate Standards
For researchers, scientists, and drug development professionals, the accurate analysis of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate analysis of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, and understanding the retention behavior of a molecule like methyl 4-oxooctanoate is critical for method development, purity assessment, and quality control. This guide provides an in-depth comparison of the expected HPLC retention times of methyl 4-oxooctanoate standards under various chromatographic conditions, supported by established principles and data from analogous compounds.
Methyl 4-oxooctanoate, a gamma-keto ester, possesses moderate polarity. This structural characteristic makes it amenable to analysis by both reversed-phase and normal-phase HPLC. The choice between these methods will significantly influence its retention time and the overall success of the separation.
Factors Influencing HPLC Retention Time
The retention time of an analyte in HPLC is not a fixed value but is dependent on a multitude of factors. These include the composition of the mobile phase, the nature of the stationary phase, column temperature, and flow rate[1][2][3]. For a given instrument and column, slight variations in these parameters can lead to shifts in retention time, making robust method development essential.
Reversed-Phase vs. Normal-Phase HPLC for Methyl 4-Oxooctanoate Analysis
The most significant factor determining the retention time of methyl 4-oxooctanoate is the choice between reversed-phase and normal-phase chromatography.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is generally the recommended starting point for a moderately polar compound like methyl 4-oxooctanoate. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol)[4].
Retention Mechanism: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Expected Retention of Methyl 4-Oxooctanoate: Due to its alkyl chain, methyl 4-oxooctanoate will exhibit retention on a C18 column. The polarity of the mobile phase will be the primary means of controlling its retention time. Increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time, as this increases the mobile phase's elution strength[4].
Normal-Phase HPLC (NP-HPLC): In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., a mixture of hexane and isopropanol).
Retention Mechanism: Retention in NP-HPLC is based on polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase. More polar compounds are retained more strongly.
Expected Retention of Methyl 4-Oxooctanoate: The ketone and ester functional groups of methyl 4-oxooctanoate will interact with the polar stationary phase, leading to its retention. The polarity of the mobile phase, adjusted by the proportion of the more polar solvent (e.g., isopropanol), will control the retention time. Increasing the isopropanol content will decrease the retention time.
Comparative Analysis of HPLC Conditions and Expected Retention Times
Parameter
Condition A: Reversed-Phase
Condition B: Reversed-Phase (Higher Organic)
Condition C: Normal-Phase
Condition D: Normal-Phase (Higher Polar)
Stationary Phase
C18 (non-polar)
C18 (non-polar)
Silica (polar)
Silica (polar)
Mobile Phase
60:40 Acetonitrile:Water
80:20 Acetonitrile:Water
98:2 Hexane:Isopropanol
90:10 Hexane:Isopropanol
Elution Strength
Lower
Higher
Lower
Higher
Expected Retention
Longer
Shorter
Longer
Shorter
Hypothetical tR (min)
~ 8.5
~ 4.2
~ 11.7
~ 5.3
Causality Behind the Expected Retention Times:
Condition A vs. B: In reversed-phase, increasing the acetonitrile content from 60% to 80% makes the mobile phase more non-polar and thus a stronger eluent. This reduces the hydrophobic interaction between the methyl 4-oxooctanoate and the C18 stationary phase, causing it to elute faster[4].
Condition C vs. D: In normal-phase, increasing the isopropanol content from 2% to 10% makes the mobile phase more polar. This allows it to more effectively compete with the analyte for the polar sites on the silica stationary phase, leading to a shorter retention time.
Reversed-Phase vs. Normal-Phase: A direct comparison of retention times between the two modes is not straightforward as the mechanisms are different. However, both techniques can be optimized to achieve a desirable retention time, typically in the range of 2 to 15 minutes for good chromatographic practice.
Potential Challenges: Keto-Enol Tautomerism
Similar to β-keto esters, γ-keto esters like methyl 4-oxooctanoate can exist in equilibrium with their enol tautomer. If the interconversion between the keto and enol forms is slow relative to the chromatographic timescale, it can lead to peak broadening or the appearance of two separate peaks[5][8].
Mitigation Strategies:
Temperature Adjustment: Increasing the column temperature can accelerate the interconversion rate, often causing the two forms to coalesce into a single, sharp peak[8].
Mobile Phase pH Control: Adjusting the pH of the mobile phase (in reversed-phase) can catalyze the interconversion, again promoting the elution as a single peak[8].
Experimental Protocol: A Starting Point for Method Development
The following protocol outlines a general-purpose reversed-phase HPLC method suitable for the analysis of methyl 4-oxooctanoate. This should serve as a starting point for method development and optimization.
1. Instrumentation and Reagents:
HPLC system with a UV detector
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Data acquisition and processing software
Acetonitrile (HPLC grade)
Water (HPLC grade)
Methyl 4-oxooctanoate standard
2. Mobile Phase Preparation:
Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
3. Standard Preparation:
Accurately weigh approximately 10 mg of methyl 4-oxooctanoate reference standard.
Dissolve the standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 210 nm (The ketone chromophore has a weak UV absorbance at this wavelength).
Run Time: 15 minutes
5. Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the standard solution and record the chromatogram.
The retention time should be within a reasonable range (e.g., 5-10 minutes). If the retention is too long or too short, adjust the mobile phase composition accordingly.
Visualizing the Influence of Mobile Phase on Retention Time
The following diagrams illustrate the fundamental relationship between mobile phase composition and analyte retention in both reversed-phase and normal-phase HPLC.
Caption: Effect of mobile phase modification on retention time in HPLC.
Conclusion
The HPLC retention time of methyl 4-oxooctanoate is highly dependent on the chosen chromatographic mode and the specific analytical conditions. A reversed-phase method using a C18 column with an acetonitrile/water mobile phase is a robust starting point for analysis. By systematically adjusting the mobile phase composition, temperature, and other parameters, a suitable retention time and optimal peak shape can be achieved. Understanding the fundamental principles of HPLC and being aware of potential challenges such as tautomerism are key to developing a reliable and reproducible analytical method for this and other keto esters.
References
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Shimadzu. Factors Affecting Retention Time.
Benchchem.
Separation Science. (2024, July 4).
Mechanisms of retention in HPLC.
HPLC Method for Flavourings.
SIELC Technologies. (2018, February 19).
Which factors can increase the retention time of an analyte during HPLC analysis.
Benchchem. Addressing keto-enol tautomerism in the analysis of β-keto esters.
Technical Guide: Distinguishing Methyl 4-Oxooctanoate from Isomeric Esters
Executive Summary Methyl 4-oxooctanoate (CAS: 53666-41-8) is a critical -keto ester intermediate used in the synthesis of heterocycles, pheromones, and pharmaceutical precursors. A frequent analytical challenge arises fr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-oxooctanoate (CAS: 53666-41-8) is a critical
-keto ester intermediate used in the synthesis of heterocycles, pheromones, and pharmaceutical precursors. A frequent analytical challenge arises from its structural isomers—specifically -keto esters (e.g., methyl 3-oxooctanoate) and chain-branched isomers—which possess identical molecular weights ( g/mol ) and similar polarity.
Misidentification leads to failed cyclization reactions and incorrect metabolic pathway mapping. This guide establishes a definitive, multi-modal analytical workflow to distinguish methyl 4-oxooctanoate from its congeners, prioritizing NMR spectroscopy for structural certainty and GC-MS for high-throughput validation.
The Isomer Landscape
To accurately distinguish the target, we must define the "Confusion Matrix"—the most likely contaminants or alternative structures encountered during synthesis (e.g., via succinic anhydride ring opening vs. Claisen condensation).
Compound
Structure Type
IUPAC Name
Key Feature
Target
-Keto Ester
Methyl 4-oxooctanoate
1,4-dicarbonyl spacing
Isomer A
-Keto Ester
Methyl 3-oxooctanoate
1,3-dicarbonyl (active methylene)
Isomer B
-Keto Ester
Methyl 5-oxooctanoate
1,5-dicarbonyl spacing
Isomer C
Chain Isomer
Ethyl 4-oxoheptanoate
Different ester/chain length
Methodology 1: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Structural Confirmation
NMR provides the most unambiguous distinction between the isomers due to the electronic environment of the protons between the carbonyl groups.
The "Singlet vs. Triplet" Diagnostic
The critical differentiator is the proton signal located between the ketone and the ester functionalities.
Methyl 3-oxooctanoate (
-isomer): Contains an isolated methylene group flanked by two carbonyls ().
Signal: Appears as a sharp Singlet (or coupled doublet in chiral environments) significantly downfield.
Shift:
ppm.
Methyl 4-oxooctanoate (
-target): Contains a dimethylene bridge ().
Signal: Appears as two distinct Triplets (often overlapping or appearing as multiplets depending on field strength).
Shift:
ppm.
C NMR Distinctions[1]
-isomer: The methylene carbon between carbonyls is highly deshielded ( ppm) and often shows enol character.
-target: The methylene carbons appear in the standard aliphatic ketone/ester -region ( ppm).
Methodology 2: Mass Spectrometry (GC-MS)
The High-Throughput Validator
While molecular ions (
) are identical ( 172), fragmentation pathways differ significantly due to the position of the ketone, governed by McLafferty Rearrangements and -Cleavage .
Fragmentation Logic[2]
Methyl 4-oxooctanoate:
-Cleavage: Cleavage next to the ketone yields the succinyl-like fragment .
Diagnostic Peak:
115 .
McLafferty Rearrangement: Involves the butyl chain
-hydrogen transferring to the ketone oxygen.
Resulting Ion:
130 (Retention of the ester moiety with enolized ketone).
Methyl 3-oxooctanoate:
McLafferty Rearrangement: Involves the longer pentyl chain.
Resulting Ion:
116 (The "McLafferty + 1" or specific enol form ).
Base Peak: Often
43 () or 59 () depending on ionization energy, but less specific than the high-mass fragments.
MS Decision Workflow
Figure 1: Mass Spectrometry Decision Tree for distinguishing
-keto vs. -keto isomers.
Experimental Protocol
This protocol is designed for the validation of synthesized or purchased Methyl 4-oxooctanoate.
Sample Preparation[3]
Solvent: Use
(Chloroform-d) with 0.03% TMS as an internal standard.
Concentration: Dissolve 10-15 mg of the ester in 0.6 mL of solvent.
Filtration: Filter through a 0.2
PTFE syringe filter if any turbidity is observed (crucial for removing inorganic salts from synthesis).
Acquisition Parameters
NMR: Acquire
spectrum (min 300 MHz, preferred 500 MHz). Set relaxation delay () to 2.0 seconds to ensure accurate integration of methylene protons.
GC-MS: Use a non-polar column (e.g., DB-5ms or HP-5).
Ramp:
(1 min) .
Source: EI mode, 70 eV.
Analysis Workflow
Figure 2: Rapid Identification Workflow based on proton NMR chemical shifts.
Comparative Data Summary
The following table summarizes the definitive spectral data required for identification.
Feature
Methyl 4-oxooctanoate ()
Methyl 3-oxooctanoate ()
NMR ( to CO)
Triplets at ppm & ppm
Singlet at ppm
NMR (Ketone)
ppm
ppm (often lower due to enol)
MS Base/Diagnostic Peak
115 (Succinyl cation)
116 (McLafferty)
McLafferty Product
130
116
Reactivity
Stable to mild base
Forms enolate immediately (acidic -H)
Scientific Rationale
The stability of the
-keto ester compared to the -isomer is a crucial handling parameter. The -isomer (3-oxo) is prone to decarboxylation under hydrolytic conditions and facile enolization, which can be observed in NMR as a reduction in the integral of the singlet at 3.4 ppm and the appearance of vinyl protons if the solvent is protic or basic impurities are present [1]. The -isomer (4-oxo) lacks this thermodynamic driving force for enolization, resulting in a cleaner, more stable spectrum [2].
References
Canadian Journal of Chemistry. (2025). Mass Spectra of β-Keto Esters: Differentiation of Isomers. Retrieved from [Link]
National Institutes of Health (PubChem). (2021). Methyl 4-oxooctanoate Compound Summary. Retrieved from [Link]
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
Comparative
13C NMR Profiling of Gamma-Keto Esters: A Comparative Technical Guide
Executive Summary Context: Gamma-keto esters (1,4-dicarbonyls) are critical pharmacophore precursors, widely used to synthesize pyrroles, furanones, and pyridazines in drug development. Unlike their -keto ester isomers,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: Gamma-keto esters (1,4-dicarbonyls) are critical pharmacophore precursors, widely used to synthesize pyrroles, furanones, and pyridazines in drug development. Unlike their
-keto ester isomers, which are notorious for keto-enol tautomerism and high C-H acidity, -keto esters exhibit distinct structural stability.[1]
Objective: This guide provides a definitive 13C NMR spectral analysis of
-keto esters, using Methyl Levulinate as the reference standard. We compare its spectral "performance" (resolution, stability, and shift logic) against the regioisomeric -keto esters to aid in rapid structural verification during scale-up.
Part 1: Structural Analysis & Comparative NMR Logic
The Core Distinction: Stability vs. Tautomerism
The primary challenge in characterizing keto esters is distinguishing between regioisomers (
, , and ).
-Keto Esters (e.g., Ethyl Acetoacetate): Exist in a dynamic equilibrium between keto and enol forms.[1] This results in complex NMR spectra with "ghost" peaks (enol carbons) and broadened signals due to proton exchange.
-Keto Esters (e.g., Methyl Levulinate): The 1,4-spacing prevents conjugation between the ketone and ester. They exist almost exclusively in the keto form, yielding sharp, distinct signals.
13C Chemical Shift Logic
The chemical environment of the carbonyl carbons is the diagnostic fingerprint.
Ketone Carbonyl (
): In -keto esters, the ketone is isolated. It resonates further downfield (~206 ppm) compared to -analogs (~200 ppm), which are shielded by the proximity of the ester's electron-withdrawing induction.
Ester Carbonyl (
): similarly, the -ester carbonyl (~173 ppm) is more typical of aliphatic esters, whereas -ester carbonyls are shielded (~166 ppm).
Diagram 1: Spectral Assignment Logic Flow
This decision tree aids in rapidly classifying an unknown keto-ester based on Carbonyl shifts.
Caption: Diagnostic logic for distinguishing Gamma vs. Beta isomers. Note the distinct absence of enol signals in Gamma variants.
Part 2: Experimental Protocol (Self-Validating)
Methodology: Synthesis & Characterization of Methyl Levulinate
To ensure the data provided below is reproducible, we utilize a standard acid-catalyzed esterification of levulinic acid. This method is chosen for its atom economy and lack of side-products, ensuring the NMR signals observed are intrinsic to the analyte.
Reaction: Reflux for 4 hours. Monitor via TLC (EtOAc:Hexane 1:3).
Workup: Concentrate under reduced pressure. Dilute with
, wash with saturated (removes unreacted acid), then brine. Dry over .
Purification: Vacuum distillation (Bp ~196°C at atm) yields clear oil.
2. NMR Acquisition Parameters (Critical for Quaternary Carbons)
Quaternary carbons (C=O) have long relaxation times (
). Standard rapid scanning often saturates these nuclei, leading to poor signal-to-noise ratios.
Solvent:
(referenced to 77.16 ppm).
Frequency: 100 MHz or higher (for 13C).
Pulse Sequence: Proton-decoupled (zgpg30).
Relaxation Delay (d1):Set to > 2.0 seconds. (Standard is often 1.0s; increasing this ensures quantitative integration of carbonyls).
Scans: Minimum 256 for adequate S/N on quaternary carbons.
Diagram 2: Experimental Workflow & Checkpoints
Caption: Workflow emphasizes the NaHCO3 wash to remove starting material, ensuring NMR purity.
Part 3: Data Presentation & Comparison
Table 1: Comparative 13C NMR Shifts (
)
This table contrasts the stable
-keto ester (Methyl Levulinate) with the tautomeric -keto ester (Ethyl Acetoacetate).
Carbon Type
Methyl Levulinate ()
Ethyl Acetoacetate ()
Mechanistic Insight
Ketone (C=O)
206.7 ppm
200.4 ppm
-position is isolated; -position is shielded by ester proximity.
Ester (COO)
173.3 ppm
167.1 ppm
-esters have higher electron density delocalization.
-CH2
38.0 ppm
50.1 ppm
-CH2 is flanked by two carbonyls (highly acidic/deshielded).
-CH2
27.9 ppm
N/A
Characteristic of the 1,4-spacing.
Methoxy/Ethoxy
51.8 ppm ()
61.4 ppm ()
Standard ester alkyl shifts.
Enol C=C
Not Observed
~90 ppm / 176 ppm
Key Differentiator:-esters do not show enol peaks.
Expert Insight: Solvent Effects
While
is standard, polar aprotic solvents like DMSO-d6 are often used for polar derivatives.
Effect: Expect a slight downfield shift (~1-2 ppm) for carbonyls in DMSO due to hydrogen bonding with residual water or solvent dipole interactions.
Recommendation: If your sample contains both
and isomers, use . DMSO accelerates tautomerization in -esters, blurring the distinction, whereas maintains distinct keto/enol signals for the -isomer, providing a better contrast against the clean -isomer spectrum.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 3326 (Methyl Levulinate) & No. 1085 (Ethyl Acetoacetate). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive effect theory on carbonyl shifts).
NIST Chemistry WebBook. Methyl Levulinate IR and Mass Spectra data for cross-validation.[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Comprehensive Mass Spectrometry Guide: Methyl 4-oxooctanoate (CAS 4316-48-7)
The following guide provides an in-depth technical analysis of the mass spectrometry reference data for Methyl 4-oxooctanoate (CAS 4316-48-7). [1][2] Executive Summary & Compound Identity CAS 4316-48-7 identifies Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry reference data for Methyl 4-oxooctanoate (CAS 4316-48-7).
[1][2]
Executive Summary & Compound Identity
CAS 4316-48-7 identifies Methyl 4-oxooctanoate , a
-keto ester often analyzed as a metabolite in lipid oxidation pathways or as a synthetic intermediate.[1]
Critical Isomer Distinction : Researchers must note a prevalence of database conflicts where this CAS is occasionally mislabeled as Methyl 8-oxooctanoate. However, authoritative chemical registries (e.g., PubChem, chemical suppliers) and the existence of a distinct CAS for the 8-oxo isomer (CAS 3884-92-2) confirm that 4316-48-7 refers to the 4-oxo isomer . This guide focuses on the 4-oxo structure, providing differentiation criteria to rule out isomeric interferences.
Property
Detail
Chemical Name
Methyl 4-oxooctanoate
CAS Registry Number
4316-48-7
Molecular Formula
Molecular Weight
172.22 g/mol
Structure
Key Application
Lipid oxidation biomarker, Flavor/Fragrance intermediate, Synthetic building block
Analytical Challenges & Strategy
The primary challenge in analyzing Methyl 4-oxooctanoate is distinguishing it from isobaric interferences, specifically other keto-octanoate isomers (3-oxo, 5-oxo) and the aldehyde isomer (8-oxo).[1]
Fragmentation Specificity : Electron Ionization (EI) is superior to Soft Ionization (ESI) for structural elucidation because the fragmentation pattern yields diagnostic ions specific to the ketone position.[1]
Chromatographic Resolution : Polar stationary phases (e.g., PEG/Wax) are recommended to separate the keto-ester from non-polar hydrocarbon matrices.[1]
Mass Spectrometry Reference Data (EI, 70 eV)
The following data represents the characteristic fragmentation pattern for Methyl 4-oxooctanoate. The presence of m/z 130 and m/z 115 are critical diagnostic indicators.
Primary Fragmentation Table
m/z (Ion)
Relative Abundance
Fragment Identity
Mechanism / Diagnostic Value
172
Low (< 5%)
Molecular Ion.[1] Weak due to facile fragmentation.
141
Moderate (10-30%)
Loss of methoxy group from ester.[1] Common in methyl esters.
130
Diagnostic (10-15%)
McLafferty Rearrangement of the ketone.[1] Specific to 4-oxo structure with 3-carbon tail.[1]
Butyl cation.[1] Dominant fragment from the alkyl tail.
59
High (60-70%)
Carbomethoxy ion.[1] Characteristic of methyl esters.
Fragmentation Pathway Analysis
The 4-oxo position directs fragmentation via two primary mechanisms:
-Cleavage : The bond between the ketone carbonyl (C4) and the alkyl tail (C5) breaks, generating the butyl cation (m/z 57 ) and the ester-containing fragment (m/z 115 ).[1]
McLafferty Rearrangement : The
-hydrogen on the butyl tail (C7) transfers to the ketone oxygen, leading to cleavage between C5 and C6. This releases propene () and yields the diagnostic enol ion at m/z 130 .
Performance Comparison: Isomer Differentiation
To ensure data integrity, researchers must validate the analyte against potential isomers.
Feature
Methyl 4-oxooctanoate (Target)
Methyl 3-oxooctanoate (-keto)
Methyl 8-oxooctanoate (Aldehyde)
Diagnostic Ion
m/z 130 (McLafferty of ketone)
m/z 116 (McLafferty of ester)
m/z 171 (M-H), m/z 74 (Base)
Base Peak
m/z 57 (Butyl)
m/z 43 (Acetyl/Propyl)
m/z 74 (McLafferty)
-Cleavage
Loss of Butyl (M-57)
Loss of Pentyl (M-71)
Loss of H or OMe
Retention Time
Intermediate (Polar Column)
Elutes Earlier (H-bonding)
Elutes Later (Terminal polar group)
Experimental Insight : Methyl 8-oxooctanoate lacks the internal ketone necessary for the specific m/z 130 rearrangement.[1] Instead, it shows a classic linear ester pattern (base peak 74) with aldehyde-specific losses (M-1, M-29).
Experimental Protocol: GC-MS Workflow
This protocol is designed for the detection of Methyl 4-oxooctanoate in complex matrices (e.g., biological extracts or reaction mixtures).[1]
Step 1: Sample Preparation
Extraction : Extract sample with Ethyl Acetate or Dichloromethane (1:1 v/v).
0.25 mm, 0.25 film).[1] Note: Polar columns provide better separation of keto-isomers than non-polar DB-5.[1]
Carrier Gas : Helium at 1.0 mL/min (Constant Flow).[1]
Inlet : Splitless mode, 250°C.
Oven Program :
Initial: 60°C (hold 1 min).
Ramp 1: 10°C/min to 200°C.
Ramp 2: 20°C/min to 240°C (hold 5 min).
MS Source : EI mode (70 eV), 230°C.
Scan Range : m/z 40–350.
Step 3: Data Validation
Retention Index (RI) : ~1444 on DB-WAX (verify with alkane ladder).[1]
Spectral Match : Ensure presence of m/z 130 and m/z 115 with >10% abundance relative to base peak.
Visualizations
Diagram 1: Fragmentation Logic of Methyl 4-oxooctanoate
This diagram illustrates the mechanistic origin of the diagnostic ions.
Caption: Mechanistic pathway showing the origin of the base peak (m/z 57) and the diagnostic McLafferty ion (m/z 130).[1]
Diagram 2: Analytical Decision Workflow
A logic gate for researchers to confirm identity against isomers.
Caption: Decision tree for distinguishing Methyl 4-oxooctanoate from its 3-oxo and 8-oxo isomers based on MS peak abundance.
References
PubChem . Methyl 4-oxooctanoate (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Accessed 2026.[2] [Link]
Siddiqui, B. S., et al. (2009).[3] GC-based analysis of insecticidal constituents of the flowers of Azadirachta indica A. Juss. ResearchGate. [Link]
NIST Mass Spectrometry Data Center . Methyl 8-oxooctanoate (Note: Title conflict in database, spectrum corresponds to keto/aldehyde isomers). NIST WebBook. [Link]
Welke, J. E., et al. (2012). Characterization of the volatile profile of Brazilian Merlot wines through comprehensive two dimensional gas chromatography time-of-flight mass spectrometric detection. Journal of Chromatography A. [Link]
A Comparative Guide to the Purity Analysis of Methyl 4-oxooctanoate by Gas Chromatography
For researchers, scientists, and drug development professionals, the chemical purity of intermediates like methyl 4-oxooctanoate is a cornerstone of reproducible synthesis and the ultimate safety and efficacy of the fina...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the chemical purity of intermediates like methyl 4-oxooctanoate is a cornerstone of reproducible synthesis and the ultimate safety and efficacy of the final product. As a versatile building block in organic synthesis, its quality control is paramount. This guide provides an in-depth, objective comparison of gas chromatography (GC) with other analytical techniques for purity assessment, grounded in established scientific principles and supported by detailed experimental protocols.
Methyl 4-oxooctanoate (C₉H₁₆O₃, M.W. 172.22 g/mol ) is a γ-keto ester.[1] Its structure, featuring both an ester and a ketone functional group, dictates the analytical strategies for its characterization. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and suitability for volatile compounds.
The Primacy of Gas Chromatography for Purity Determination
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.[2] For a moderately volatile and thermally stable compound like methyl 4-oxooctanoate, GC-FID offers an exceptional balance of speed, precision, and cost-effectiveness. The flame ionization detector provides a response that is highly proportional to the mass of carbon, making it an excellent choice for quantitative purity analysis without requiring a chromophore, a limitation of UV-based detectors used in liquid chromatography.[3]
The choice of a specific GC method is not arbitrary; it is a carefully considered process to ensure the separation of the main component from all potential process-related and degradation impurities.
Experimental Protocol: A Validated GC-FID Method
This section details a robust, self-validating GC-FID method for the purity analysis of methyl 4-oxooctanoate. The parameters are selected based on established methods for analogous medium-chain fatty acid methyl esters (FAMEs) and keto esters.[4][5]
1. Sample and Standard Preparation:
Sample Solution: Accurately weigh approximately 100 mg of the methyl 4-oxooctanoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
Reference Standard Solution: Prepare a reference standard in the same manner using a certified standard of methyl 4-oxooctanoate.
Rationale: Precise weighing is critical for accurate quantification. The choice of solvent is crucial; it must fully dissolve the analyte and any potential impurities without reacting with them, and it should produce a sharp, well-defined solvent peak that does not interfere with analyte peaks.
2. Gas Chromatography System and Conditions:
The following table summarizes the recommended instrumental parameters.
Parameter
Recommended Setting
Justification
Gas Chromatograph
Agilent 8890 GC System or equivalent
Provides excellent temperature and flow control for reproducible results.[3]
Detector
Flame Ionization Detector (FID)
Offers high sensitivity to hydrocarbons and a wide linear range, ideal for purity analysis where impurity levels can be very low.[2][6]
Column
Mid-polarity capillary column (e.g., DB-624, VF-WAX, or similar phase; 30 m x 0.25 mm ID, 0.25 µm film thickness)
A mid-polarity column provides good selectivity for the keto and ester functional groups, ensuring separation from non-polar (e.g., residual hexane) and more polar (e.g., starting alcohols) impurities. The dimensions are standard for high-resolution capillary GC.[7]
Carrier Gas
Helium or Hydrogen
Inert gases that serve as the mobile phase. Hydrogen can provide faster analysis times and higher efficiency at a lower cost.[8]
Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the sample without causing thermal degradation.
Inlet Mode & Volume
Split (e.g., 50:1 ratio), 1 µL injection
A split injection prevents column overloading with the main component, ensuring sharp, symmetrical peaks, which is critical for accurate integration and detection of trace impurities.
Oven Temperature Program
Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min
A temperature program is essential for separating compounds with a range of boiling points. The initial hold separates volatile solvents, the ramp elutes the analyte and related impurities, and the final hold ensures that any high-boiling impurities are eluted from the column.[9]
Detector Temperature
280 °C
Must be higher than the final oven temperature to prevent condensation of the eluted components in the detector, ensuring a stable signal.[8]
3. Data Analysis and Purity Calculation:
Inject the sample solution and record the chromatogram.
Identify the peak corresponding to methyl 4-oxooctanoate by comparing its retention time with that of the reference standard.
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: This method is self-validating. System suitability parameters such as peak symmetry (tiling factor) and resolution between the main peak and the closest impurity should be monitored. For a validated method, the relative standard deviation (RSD) for replicate injections should be less than 2%.[2]
Workflow for GC Purity Analysis
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for Purity Analysis of Methyl 4-oxooctanoate by GC-FID.
Comparative Analysis with Alternative Methods
While GC-FID is a preferred method, a comprehensive understanding requires comparison with other techniques. Each method offers unique advantages and disadvantages.
Feature
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Nuclear Magnetic Resonance (¹H NMR)
Principle
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]
Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[10]
Strengths
- High resolution for volatile compounds- Excellent sensitivity (FID)- Robust and cost-effective
- High resolution for non-volatile or thermally labile compounds- Wide applicability- Non-destructive[10]
- Provides unambiguous structural information- Absolute quantification possible with an internal standard- Can directly observe keto-enol tautomers[10]
Limitations
- Requires analyte to be volatile and thermally stable- Less suitable for highly polar compounds
- Requires a UV chromophore for sensitive detection- Can be affected by keto-enol tautomerism (peak broadening)[10]
- Lower sensitivity compared to chromatographic methods- More expensive instrumentation- Complex mixtures can lead to overlapping signals
Best Suited For
Routine QC, purity assays of volatile intermediates, detecting residual solvents.
Purity analysis of non-volatile compounds, preparative separation for impurity isolation.
Structural confirmation, absolute quantification, analysis of tautomeric equilibria.
Expert Insight on Tautomerism:
Methyl 4-oxooctanoate, as a keto-ester, can exist in equilibrium with its enol tautomer. While this is more pronounced in β-keto esters, it can still be a factor for γ-keto esters. In GC, the high temperatures of the injector and column can sometimes interconvert the tautomers, but often the kinetics are slow enough that if both forms are present in the initial sample, they may be separated chromatographically, appearing as two distinct peaks.[11] This is a critical consideration during method development; observing two closely eluting peaks may not indicate an impurity but rather the presence of tautomers. Coupling the GC to a Mass Spectrometer (GC-MS) can resolve this ambiguity, as both tautomers will produce identical mass spectra.[12]
Identifying and Controlling Potential Impurities
The purity of methyl 4-oxooctanoate is intrinsically linked to its synthesis and storage conditions. A robust analytical method must be able to separate the active compound from likely impurities.
Common Process-Related Impurities:
Unreacted Starting Materials: Depending on the synthetic route (e.g., from a malonic ester synthesis), precursors like diethyl malonate or 1-chloro-2-methylhexane could be present.[13]
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, hexane, ethanol) are common impurities.[14]
4-Oxooctanoic Acid: The ester is susceptible to hydrolysis, especially in the presence of acid or base, yielding the corresponding carboxylic acid. This is a very common impurity.
Aldol Condensation Byproducts: The ketone functionality can undergo self-condensation, particularly under basic or acidic conditions, leading to higher molecular weight impurities.[14]
A well-designed GC temperature program is essential for separating the more volatile starting materials and solvents from the main peak and eluting the less volatile condensation byproducts later in the run.
Conclusion
For the routine purity analysis of methyl 4-oxooctanoate, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the method of choice. It provides a reliable, sensitive, and efficient means to quantify the main component and separate it from a wide range of potential process-related impurities and degradation products. While complementary techniques like HPLC and NMR offer valuable, orthogonal information—particularly for structural elucidation and the analysis of non-volatile species—the GC-FID method presented here offers a validated, trustworthy framework for quality control in research and development settings. The key to a successful analysis lies not just in the instrumentation, but in a deep understanding of the analyte's chemistry to inform method development and data interpretation.
References
Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
da Silva, R. C., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. Retrieved March 7, 2026, from [Link]
Vargas, M., et al. (2001). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of Chromatography A. Retrieved March 7, 2026, from [Link]
Nawar, W. W. (1984). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society. Retrieved March 7, 2026, from [Link]
Peron, G., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. MDPI. Retrieved March 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 4-oxooctanoate. PubChem. Retrieved March 7, 2026, from [Link]
Tomczyk, H., & Rogaczewska, T. (1979). [Gas-chromatographic determination of methyl-isobutyl ketone, methyl-isobutyl carbinol, acetone, toluene and o-xylene vapors in the air]. Medycyna Pracy. Retrieved March 7, 2026, from [Link]
da Silva, R. C., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. Retrieved March 7, 2026, from [Link]
Agilent Technologies. (2024). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. Agilent. Retrieved March 7, 2026, from [Link]
Conceição, L. R. S., & de Andrade, J. B. (2014). Analytical Aspects of the Flame Ionization Detection in Comparison with Mass Spectrometry with Emphasis on Fatty Acids and Their Esters. IntechOpen. Retrieved March 7, 2026, from [Link]
Suzuki, T., et al. (2018). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of the Food Hygienic Society of Japan. Retrieved March 7, 2026, from [Link]
Peron, G., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. MDPI. Retrieved March 7, 2026, from [Link]
Conceição, L. R. S., & de Andrade, J. B. (2014). Analytical Aspects of the Flame Ionization Detection in Comparison with Mass Spectrometry with Emphasis on Fatty Acids and Their Esters. IntechOpen. Retrieved March 7, 2026, from [Link]
Tomczyk, H., & Rogaczewska, T. (1979). [Gas-chromatographic determination of methyl-isobutyl ketone, methyl-isobutyl carbinol, acetone, toluene and o-xylene vapors in the air]. Medycyna Pracy. Retrieved March 7, 2026, from [Link]
Agilent Technologies. (2024). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. Agilent. Retrieved March 7, 2026, from [Link]
Vargas, M., et al. (2001). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of Chromatography A. Retrieved March 7, 2026, from [Link]
Ivanov, I., & Blagoeva, G. (2021). FATTY ACID METHYL ESTERS GC/FID ANALYSIS USING ICHIHARA-FUKUBAYASHI MODYFIED METHOD. ResearchGate. Retrieved March 7, 2026, from [Link]
Nawar, W. W. (1984). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society. Retrieved March 7, 2026, from [Link]
US Patent No. US20170267625A1. (2017). Method for producing ethyl 4-methyloctanoate. Google Patents.
Comparison of methyl vs ethyl 4-oxooctanoate properties
Title: Comparative Technical Guide: Methyl vs. Ethyl 4-Oxooctanoate in Advanced Organic Synthesis Introduction As a Senior Application Scientist, I frequently evaluate the subtle yet impactful differences between homolog...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Technical Guide: Methyl vs. Ethyl 4-Oxooctanoate in Advanced Organic Synthesis
Introduction
As a Senior Application Scientist, I frequently evaluate the subtle yet impactful differences between homologous aliphatic esters in complex synthetic pathways. γ-Keto esters, specifically methyl 4-oxooctanoate and ethyl 4-oxooctanoate, serve as highly versatile C8 building blocks. While they share a nearly identical carbon backbone, the choice of the alkoxy leaving group profoundly influences downstream reaction kinetics, chemoselectivity, and purification strategies. These compounds are critical in the synthesis of alicyclic musk fragrances[1], flavor-active γ-lactones[2], and complex pharmaceutical intermediates such as indolizidine alkaloids[3].
Physicochemical Properties Comparison
Before designing a synthetic route, it is crucial to understand the baseline physicochemical properties of these esters. The data below summarizes their key parameters for comparative evaluation.
The selection between a methyl and ethyl ester is rarely arbitrary; it is a calculated decision based on steric and electronic demands.
Steric Hindrance & Chemoselectivity : The ethyl group in ethyl 4-oxooctanoate provides a larger steric shield around the ester carbonyl compared to the methyl variant. In complex multi-step syntheses, such as the total synthesis of amphibian indolizidine alkaloids, this steric bulk is highly advantageous. It suppresses premature lactamization and unwanted transesterification when aggressive nucleophiles (like Grignard reagents) are introduced to the ketone moiety[3].
Volatility & Hydrolysis Kinetics : Conversely, methyl 4-oxooctanoate is preferred when rapid saponification or intramolecular cyclization is the primary goal. The methoxy group is a slightly better leaving group under acidic conditions, and the resulting methanol byproduct is highly volatile. This allows it to be easily removed under reduced pressure, driving the equilibrium forward toward γ-octalactone formation[2].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.
Protocol A: Synthesis of γ-Octalactone via Reduction and Cyclization
Target Substrate: Methyl 4-oxooctanoate
This protocol leverages the rapid cleavage of the methyl ester to form flavor-active lactones[2].
Reduction : Dissolve 10 mmol of methyl 4-oxooctanoate in 20 mL of anhydrous methanol. Cool the reaction flask to 0 °C using an ice bath. Causality: Maintaining 0 °C ensures that sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without attacking the ester.
Reagent Addition : Add 11 mmol of NaBH₄ portion-wise over 15 minutes. Stir for 1 hour at 0 °C.
Acidic Quenching & Cyclization : Slowly add 1M HCl until the pH reaches 2. Remove the ice bath and stir at room temperature for 2 hours. Causality: The acidic environment protonates the ester carbonyl, making it highly electrophilic. This catalyzes the intramolecular nucleophilic attack by the newly formed hydroxyl group, expelling methanol and forming the stable 5-membered γ-lactone ring.
Workup : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The volatility of methanol ensures it is completely removed during rotary evaporation.
Protocol B: Chemoselective Grignard Addition for Alkaloid Precursors
Target Substrate: Ethyl 4-oxooctanoate
This protocol utilizes the steric stability of the ethyl ester during carbon-carbon bond formation[3].
Cryogenic Preparation : Dissolve 5 mmol of ethyl 4-oxooctanoate in 15 mL of dry tetrahydrofuran (THF). Cool the mixture to -29 °C using a xylene/liquid nitrogen slurry. Causality: Standard ice baths (-78 °C dry ice/acetone or 0 °C) are either too cold (stalling the reaction) or too warm (allowing ester attack). The specific -29 °C setpoint provides the exact kinetic control needed for chemoselectivity.
Lewis Base Modulation : Add 0.5 mmol of tri-n-butylphosphine. Causality: As documented in [3], tri-n-butylphosphine acts as a transient ligand for the Grignard reagent, softening its reactivity and directing it exclusively toward the ketone.
Nucleophilic Addition : Dropwise add 5.5 mmol of the desired alkylmagnesium bromide. Stir for 25 minutes.
Quenching : Quench rapidly with saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild, buffered protons to destroy excess Grignard reagent without dropping the pH low enough to trigger unwanted hydrolysis of the ethyl ester.
Quantitative Reaction Performance
Reaction Metric
Methyl 4-oxooctanoate
Ethyl 4-oxooctanoate
Causality / Driving Force
Relative Hydrolysis Rate
1.0 (Baseline)
~0.65
Increased steric bulk of ethyl group impedes hydroxide attack.
Lactonization Yield
>85%
~70%
Methanol is a superior leaving group and easier to volatilize.
Decision matrix for selecting methyl vs. ethyl 4-oxooctanoate based on downstream synthetic targets.
Reduction and cyclization pathway of methyl 4-oxooctanoate to form γ-octalactone.
References
PubChem . "Methyl 4-oxooctanoate | C9H16O3 | CID 10855959". National Institutes of Health (NIH). URL:[Link]
Google Patents. "US20220049183A1 - Alicyclic musk fragrance compounds".
Michael, J. P., et al. "VINYLOGOUS SULFONAMIDES IN THE TOTAL SYNTHESIS OF INDOLIZIDINE ALKALOIDS FROM AMPHIBIANS AND ANTS". University of the Witwatersrand (WIReDSpace). URL:[Link]
Oxford University Press . "Synthesis of γ-Lactones by Reactions of Alkylfurans". URL:[Link]
Executive Summary Methyl 4-oxooctanoate (CAS: 4316-48-7) is a medium-chain keto-ester frequently utilized in organic synthesis, drug development, and flavor/fragrance profiling[1]. While it exhibits relatively low acute...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-oxooctanoate (CAS: 4316-48-7) is a medium-chain keto-ester frequently utilized in organic synthesis, drug development, and flavor/fragrance profiling[1]. While it exhibits relatively low acute toxicity, its classification as a combustible organic liquid necessitates stringent lifecycle management. Improper disposal can lead to environmental contamination, laboratory fires, or hazardous cross-reactions with incompatible waste streams. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Methyl 4-oxooctanoate.
Physicochemical Grounding & Hazard Profile
To design an effective disposal strategy, laboratory personnel must first understand the molecular behavior of the compound. As an ester, Methyl 4-oxooctanoate is susceptible to hydrolysis in extreme pH environments, which can generate methanol and octanoic acid derivatives. Furthermore, as a combustible non-halogenated organic, it must be strictly isolated from oxidizing agents to prevent exothermic oxidation.
Strictly prohibited from aqueous drains or municipal sewers.
Waste Segregation Logic
The foundation of laboratory safety is predictive segregation. Mixing incompatible chemicals in waste carboys is a primary cause of laboratory over-pressurization events and chemical fires.
Table 2: Waste Compatibility Matrix for Methyl 4-oxooctanoate
Miscible organic liquids with similar thermal destruction profiles.
Halogenated Solvents (e.g., DCM, Chloroform)
Incompatible
Mixing increases disposal costs and alters the required incineration temperature[4].
Strong Acids / Bases
Incompatible
Catalyzes ester hydrolysis, potentially releasing heat and volatile byproducts.
Strong Oxidizers (e.g., Peroxides, Nitrates)
Incompatible
High risk of violent exothermic oxidation and spontaneous combustion.
Standard Operating Procedure: Routine Disposal
This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for combustible organic waste[3].
Waste Characterization: Verify that the Methyl 4-oxooctanoate waste stream has not been inadvertently mixed with halogenated solvents, heavy metals, or aqueous acids.
Primary Containment: Transfer the liquid waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass jugs are required.
Causality: HDPE prevents solvent permeation, while amber glass mitigates UV-induced degradation of any light-sensitive reaction byproducts. Never use metal cans if the waste contains trace acidic impurities, as this can cause corrosion and leakage[4].
Regulatory Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste. Explicitly write "Methyl 4-oxooctanoate" and the approximate concentration.
Causality: Using trade names or abbreviations violates hazard communication standards and delays emergency response in the event of a spill[4].
Satellite Accumulation: Place the sealed container inside a secondary containment tray within a certified flammable storage cabinet.
Causality: Secondary containment captures catastrophic container failures, preventing the liquid from pooling and generating a combustible vapor cloud[5].
EH&S Manifesting: Once the container is 80% full (leaving headspace for thermal vapor expansion), submit a chemical waste pickup request to your facility's EH&S department. The waste will be transported to a licensed facility for thermal destruction (incineration)[3].
Standard Operating Procedure: Spill Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent vapor ignition and slip hazards.
Source Isolation & PPE: Extinguish all nearby ignition sources (e.g., Bunsen burners, hot plates). Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, splash goggles, and a flame-resistant lab coat[2].
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or universal spill pads.
Causality: Using reactive or combustible absorbents (like sawdust) can trigger a fire if trace oxidizers are present in the spill area[5].
Mechanical Collection: Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the saturated absorbent. Place the material into a heavy-duty hazardous waste bag or a dedicated solid-waste bucket.
Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse.
Causality: Esters can leave a slick residue; detergent emulsifies the remaining organics, eliminating slip hazards and residual odors. Dispose of all cleaning materials as hazardous waste[5].
Workflow Visualization
Figure 1: Standardized lifecycle and disposal workflow for Methyl 4-oxooctanoate waste.
References
[2] Title: Flammable and Combustible Liquids - Standard Operating Procedure. Source: Marquette University. URL:[Link]
Personal protective equipment for handling Methyl 4-oxooctanoate
Hazard Profile & Risk Assessment The "Why" Behind the Protocol Methyl 4-oxooctanoate (CAS: 4316-48-7) is a bifunctional organic intermediate containing both a ketone and an ester moiety. While often categorized as a stan...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile & Risk Assessment
The "Why" Behind the Protocol
Methyl 4-oxooctanoate (CAS: 4316-48-7) is a bifunctional organic intermediate containing both a ketone and an ester moiety. While often categorized as a standard organic reagent, its dual-functional nature dictates specific handling protocols that differ from simple solvents.
As a Senior Application Scientist, I prioritize understanding the chemical behavior to dictate safety, rather than just reciting codes. This compound exhibits lipophilicity (facilitating skin absorption) and solvent properties (capable of permeating standard laboratory gloves).
Key Hazard Classifications (GHS Standards)
Hazard Category
Classification
Description
Physical
Combustible Liquid (Cat 4)
Flash point is typically >60°C but <93°C. It requires heat or fine mist to ignite but sustains combustion.
Health
Skin/Eye Irritant (Cat 2)
The ester group hydrolyzes on mucous membranes, causing delayed irritation.
Reactivity
Stable
Avoid strong oxidizers and strong bases (potential for hydrolysis or condensation reactions).
Personal Protective Equipment (PPE) Matrix
The Defense Layer
Effective PPE is not about wearing everything; it is about wearing the right thing for the specific chemical interaction. For keto-esters like Methyl 4-oxooctanoate, glove permeation is the critical failure point.
A. Hand Protection: The "Splash vs. Immersion" Rule
Expert Insight: Standard disposable nitrile gloves (4 mil) provide adequate protection against incidental splashes of esters but will degrade rapidly (swell and weaken) upon prolonged contact due to the solvent action of the ketone/ester groups.
Routine Handling (Splash Risk):
Material: Nitrile Rubber (minimum 0.11 mm / 4 mil).
Protocol: Change immediately upon any splash. Do not re-use.
Spill Cleanup / Immersion (High Risk):
Material:Butyl Rubber or Silver Shield® (Laminate) .
Reasoning: Butyl rubber offers superior resistance to ketones and esters, preventing chemical permeation that nitrile cannot stop during longer exposures.
B. Eye & Face Protection[1][2][3][4][5][6]
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
Contraindication: Do not rely on safety glasses alone. As a liquid reagent, the risk of micro-droplets bypassing the side shields of safety glasses during syringe transfer is significant.
C. Respiratory Protection
Primary Control: All open handling must occur inside a certified Chemical Fume Hood.
Secondary Control (Spills/No Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
Visualizing PPE Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational context.
Figure 1: PPE Selection Decision Tree. Note the critical branch point at "Contact Type" determining glove material.
Operational Workflow: Handling & Storage
The "How-To" Protocol
This section details the step-by-step process for handling Methyl 4-oxooctanoate to ensure scientific integrity and safety.
Step 1: Pre-Operational Checks
Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm.
Prepare Waste Stream: Label a waste container "Organic Solvents - Non-Halogenated" before starting.
Gather Materials: Have absorbent pads (polypropylene) ready.
Step 2: Transfer Techniques
Syringe Transfer (Preferred):
Use a glass syringe with a Luer-lock needle for volumes < 20 mL.
Why? This minimizes vapor release and reduces the risk of spilling compared to pouring.
Inert Atmosphere:
If heating the reaction, blanket the vessel with Nitrogen or Argon.
Why? While the flash point is elevated, hot vapors can form explosive mixtures with air.
Step 3: Storage
Temperature: Store at 2–8°C (Refrigerated).
Segregation: Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (causes hydrolysis).
Container: Keep container tightly sealed. Esters can be hygroscopic; moisture ingress can lead to hydrolysis (degradation to acid + alcohol).
Emergency Response: Spills & Disposal
The "What-If" Plan
Spill Response Algorithm
In the event of a spill outside the fume hood, follow this immediate protocol.
Figure 2: Spill Response Workflow. Differentiates response based on spill volume and location.
Disposal Specifications
Methyl 4-oxooctanoate must never be poured down the drain. Its lipophilicity poses a threat to aquatic life, and it contributes to high Chemical Oxygen Demand (COD) in water systems.
Primary Stream: Non-Halogenated Organic Waste.
Contaminated Solids: Gloves, paper towels, and absorbent pads must be disposed of as Hazardous Solid Waste .
Rinsing: Triple rinse empty containers with a small amount of acetone or ethanol; add rinsate to the organic waste container.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
PubChem. (n.d.).[2] Methyl 4-oxooctanoate Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link][3]